4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Description
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Properties
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHMIUYUJSUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705484 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-62-0 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Introduction
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a specialized chemical intermediate known as a Weinreb amide. First introduced in 1981, Weinreb amides are highly valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][2] This unique reactivity is attributed to the formation of a stable chelated intermediate. The title compound, featuring a 4-chloropyridine scaffold, is a valuable building block in medicinal chemistry and drug development, enabling the synthesis of complex molecular architectures.
This guide provides an in-depth examination of the synthetic pathway to this compound, detailing the synthesis of its key precursor, 4-chloropyridine-2-carboxylic acid, and its subsequent conversion to the target Weinreb amide. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for its preparation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule dictates a two-stage approach. The primary disconnection is at the amide bond, leading back to the precursor 4-chloropyridine-2-carboxylic acid and N,O-dimethylhydroxylamine. The 4-chloropyridine-2-carboxylic acid can, in turn, be synthesized from either 2-picolinic acid via a chlorination reaction or from 4-chloro-2-methylpyridine through oxidation.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the Precursor, 4-Chloropyridine-2-carboxylic Acid
4-Chloropyridine-2-carboxylic acid (also known as 4-chloropicolinic acid) is a critical intermediate in this synthesis.[3] It can be prepared via several routes, with two common methods being the chlorination of 2-pyridinecarboxylic acid and the oxidation of 4-chloro-2-methylpyridine.[3][4] The chlorination route is often preferred due to the commercial availability of 2-picolinic acid.
Methodology: Chlorination of 2-Pyridinecarboxylic Acid
This method involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of a catalyst.[4][5][6] The thionyl chloride serves as both a chlorinating agent and a solvent.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride.
-
Reaction: Heat the suspension under reflux. The reaction progress can be monitored by observing the color change of the mixture.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-chloropyridine-2-carboxylic acid.[4]
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | 123.11 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent/Solvent |
| Sodium Bromide | NaBr | 102.89 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |
Table 1: Reagents for the synthesis of 4-chloropyridine-2-carboxylic acid.
Part 2: Synthesis of this compound
The conversion of a carboxylic acid to a Weinreb amide is a cornerstone of modern organic synthesis.[7][8] This transformation can be achieved through various methods, including the use of peptide coupling reagents or by first converting the carboxylic acid to a more reactive species, such as an acyl chloride.[7][9][10] The acyl chloride route is a robust and widely used method.
Methodology: Acyl Chloride Formation and Amidation
This two-step, one-pot procedure involves the initial conversion of 4-chloropyridine-2-carboxylic acid to its corresponding acyl chloride using an activating agent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired Weinreb amide.
Caption: Workflow for the synthesis of the target Weinreb amide.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of 4-chloropyridine-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Amidation: In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an anhydrous solvent.
-
Reaction: Cool the amine solution in an ice bath and slowly add the previously prepared acyl chloride solution.
-
Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | Precursor |
| Oxalyl Chloride | (COCl)₂ | 126.93 | Activating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | Amine Source |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Reagents for the synthesis of this compound.
Purification and Characterization
Purification of the final product is typically achieved through silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons on the pyridine ring and the distinct signals for the N-methoxy and N-methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition.
-
IR (Infrared Spectroscopy): To identify the characteristic carbonyl stretching frequency of the Weinreb amide.
Safety Considerations
The synthesis described involves the use of hazardous materials, and appropriate safety precautions must be taken.
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Bases: Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established and reliable chemical transformations. By starting with the chlorination of 2-pyridinecarboxylic acid to form the key 4-chloropicolinic acid precursor, followed by its conversion to the Weinreb amide via an acyl chloride intermediate, the target compound can be obtained in good yield and high purity. This guide provides a detailed and practical framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- 1. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 5. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. tutorchase.com [tutorchase.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Introduction: The Analytical Imperative for a Modern Synthetic Intermediate
An In-depth Technical Guide for the Structure Elucidation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
In the landscape of medicinal chemistry and drug development, pyridine derivatives are foundational scaffolds, recognized for their presence in numerous FDA-approved drugs and their diverse biological activities.[1][2] Among the vast library of such compounds, this compound emerges as a molecule of significant synthetic interest. Its structure combines the versatile pyridine core with a Weinreb amide, a uniquely valuable functional group in organic synthesis.[3]
The Weinreb amide (N-methoxy-N-methylamide) is prized for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon workup yields ketones, or can be reduced to aldehydes, reliably preventing the common problem of over-addition.[4][5] This controlled reactivity makes it an indispensable tool for chemists.
Given its potential as a key building block, the unambiguous confirmation of the structure of this compound is not merely an academic exercise; it is a critical quality control step that underpins the success of subsequent synthetic transformations. Any ambiguity in the substitution pattern of the pyridine ring or the integrity of the Weinreb amide could lead to significant downstream failures, wasting valuable resources and time.
This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique workflow for the complete structure elucidation of this molecule. We will move beyond a simple recitation of data to explain the causality behind each analytical choice, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.
The Elucidation Strategy: An Integrated Spectroscopic Approach
The definitive confirmation of a molecule's structure requires a cohesive narrative built from complementary analytical techniques. No single method is sufficient. Our strategy relies on piecing together evidence from mass spectrometry (to define the elemental formula), infrared spectroscopy (to confirm functional groups), and a suite of NMR experiments (to map the precise atomic connectivity).
Caption: Figure 1: A logical workflow illustrating the sequential and complementary use of analytical techniques.
Part 1: Molecular Formula and Isotopic Signature by Mass Spectrometry
Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million. For this specific molecule, the presence of a chlorine atom provides a crucial, self-validating isotopic signature that we must observe.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis.
-
Analysis Mode: Operate in positive ion mode using Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ is the expected ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the monoisotopic peak and compare it to the theoretical mass. Analyze the isotopic pattern for the characteristic signature of one chlorine atom.
Expected Data & Interpretation
The molecular formula is C₈H₉ClN₂O₂. The key validation is the presence of the ³⁵Cl and ³⁷Cl isotopes. We expect to see two major peaks for the [M+H]⁺ ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, which is characteristic of a molecule containing a single chlorine atom.
Table 1: Predicted HRMS Data for C₈H₉ClN₂O₂
| Ion Species | Theoretical m/z (Monoisotopic) | Observed m/z | Isotopic Peak [M+2+H]⁺ | Expected Ratio |
| [M+H]⁺ | 201.0425 | Within 5 ppm | 203.0396 | ~3:1 |
The observation of the correct accurate mass and the distinct 3:1 isotopic pattern provides high confidence in the elemental composition of the compound.
Part 2: Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6][7] For our target compound, we are specifically looking for evidence of the amide carbonyl (C=O) group, the aromatic pyridine ring, and C-H bonds. The position of the carbonyl stretch can also provide clues about the electronic environment of the amide.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Processing: Use the instrument software to perform the background subtraction and identify peak wavenumbers.
Expected Data & Interpretation
The IR spectrum will serve as a molecular "fingerprint." The most critical absorption is the strong C=O stretch of the Weinreb amide. Other key absorptions will confirm the presence of the substituted aromatic ring.
Table 2: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine) |
| ~2970-2930 | Medium-Weak | C-H stretch | Aliphatic (N-CH₃, O-CH₃) |
| ~1670-1650 | Strong | C=O stretch | Weinreb Amide |
| ~1600-1450 | Medium-Strong | C=C / C=N stretch | Aromatic (Pyridine Ring) |
| ~850-750 | Strong | C-Cl stretch | Aryl Halide |
The presence of a strong band around 1660 cm⁻¹ is a robust indicator of the amide carbonyl, while the collection of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyridine core.[8][9][10][11]
Part 3: Definitive Connectivity Mapping by NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously determine the substitution pattern on the pyridine ring and confirm the connectivity of the Weinreb amide moiety.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Tuning: Tune and shim the NMR spectrometer for the specific sample to ensure high resolution.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.
¹H NMR: Proton Environment and Splitting
-
Interpretation: We expect to see five distinct signals: three for the aromatic protons on the pyridine ring and two singlets for the N-methoxy and N-methyl groups. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of their positions relative to the ring nitrogen and the substituents.
-
The proton at C5 will be a doublet of doublets (or triplet if J values are similar), coupled to H3 and H6.
-
The proton at C3 will be a doublet, coupled to H5.
-
The proton at C6 will be a doublet, coupled to H5. Its proximity to the ring nitrogen and the electron-withdrawing amide will shift it significantly downfield.
-
The N-CH₃ and O-CH₃ protons will appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of Weinreb amides.
-
¹³C NMR: The Carbon Skeleton
-
Interpretation: We expect to see 8 unique carbon signals, corresponding to the 8 carbon atoms in the molecule. The chemical shifts are influenced by electronegativity and hybridization.
-
The amide carbonyl carbon (C=O) will be the most downfield signal (~165-170 ppm).
-
The five carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm). The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.
-
The N-CH₃ and O-CH₃ carbons will appear in the upfield region.
-
2D NMR: Piecing the Puzzle Together
-
Rationale: 2D NMR experiments reveal through-bond correlations, providing the ultimate proof of connectivity.
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. We expect to see cross-peaks connecting the adjacent aromatic protons (H3-H5, H5-H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will definitively establish the substitution pattern.
-
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide CAS number 757251-62-0
An In-depth Technical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (CAS 757251-62-0)
Introduction: A Privileged Scaffold in Modern Synthesis
This compound, identified by its CAS number 757251-62-0, is a highly functionalized heterocyclic compound of significant interest to the chemical research and drug development communities.[1][2][3][4] Structurally, it is a derivative of picolinic acid and belongs to the important class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.
The true utility of this molecule lies in the convergence of two key chemical features: the robust and predictable reactivity of the Weinreb amide and the versatile synthetic handle provided by the chloro-substituted pyridine ring. Weinreb amides are renowned for their ability to react cleanly with organometallic reagents to produce ketones or, upon reduction, aldehydes, thereby avoiding the common issue of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[5][6][7] Simultaneously, the pyridine core is a ubiquitous motif in pharmaceuticals, and the chloro-substituent offers a prime site for further molecular elaboration through nucleophilic substitution reactions.
This guide provides an in-depth examination of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and scientists aiming to leverage its unique properties in complex molecule synthesis.
Physicochemical & Handling Data
A precise understanding of a reagent's properties is fundamental to its effective and safe use in an experimental setting. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 757251-62-0 | [1][2][3] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| SMILES Code | O=C(C1=NC=CC(Cl)=C1)N(C)OC | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety & Handling Precautions
As with any laboratory chemical, appropriate safety measures are paramount. Based on available safety data sheets for structurally related compounds, this reagent should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, safety glasses with side shields, and a lab coat.[8][9][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry environment, away from incompatible materials such as strong oxidizing agents.[1][9]
Synthesis of the Core Reagent
While specific, peer-reviewed syntheses for this exact molecule are not broadly published, its preparation follows well-established principles of organic chemistry, starting from the corresponding carboxylic acid, 4-chloropyridine-2-carboxylic acid. The most common and reliable methods involve either a two-step acid chloride formation or a one-step direct amide coupling.
Method A: The Acid Chloride Route
This classic two-step approach ensures high reactivity for the final amidation.
-
Activation: 4-chloropyridine-2-carboxylic acid is first converted to its highly reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).
-
Amidation: The resulting acid chloride is then reacted in situ or after purification with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction and liberate the free amine for coupling.
Method B: Direct Amide Coupling
Modern peptide coupling reagents allow for the direct, one-pot synthesis from the carboxylic acid, which is often milder and more efficient.
-
Coupling: 4-chloropyridine-2-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride are dissolved in a suitable aprotic solvent (e.g., DCM, DMF). A coupling reagent such as HATU, HBTU, or EDC is added, along with an organic base like triethylamine or diisopropylethylamine (DIPEA). The reaction proceeds at room temperature to form the desired Weinreb amide. This method avoids the harsh conditions associated with thionyl chloride.[6][7]
Caption: General synthetic routes to the target Weinreb amide.
Reactivity Profile and Synthetic Utility
The power of this compound stems from its predictable and selective reactivity, which enables the construction of complex molecular architectures.
The Weinreb Ketone Synthesis: A Cornerstone of C-C Bond Formation
The primary application of this reagent is in the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled, single addition of highly reactive organometallic reagents.
Causality of Selectivity: When a Grignard (R-MgX) or organolithium (R-Li) reagent attacks the amide carbonyl, a stable five-membered chelated tetrahedral intermediate is formed.[7] The oxygen of the methoxy group and the newly formed oxyanion coordinate to the magnesium or lithium cation. This chelated intermediate is stable at low temperatures and does not collapse to release a ketone until an acidic workup is performed. This inherent stability prevents the "over-addition" that would otherwise consume a second equivalent of the organometallic reagent to form a tertiary alcohol.[5][7]
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via syringe, maintaining the low temperature.
-
Stir the reaction at -78 °C for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N HCl.
-
Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting crude ketone by flash column chromatography.
Controlled Reduction to Aldehydes
The Weinreb amide can also serve as a precursor to aldehydes through controlled reduction. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used.[12] Similar to the ketone synthesis, the reaction proceeds through a stable intermediate that, upon workup, hydrolyzes to the aldehyde. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol.
Caption: Key transformations of the Weinreb amide functionality.
The Chloro-Pyridine Moiety: A Gateway to Diversification
The 4-chloro substituent on the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SⁿAr). This allows for the late-stage introduction of a wide array of functional groups, making the molecule a versatile building block for creating libraries of compounds. This is particularly valuable in drug discovery, where modifying substituents on a core scaffold is a key strategy for optimizing biological activity. Common nucleophiles include:
-
Amines (Buchwald-Hartwig or SⁿAr)
-
Alcohols/Phenols (to form ethers)
-
Thiols (to form thioethers)
-
Cyanide
Anticipated Spectroscopic Signatures
While experimental spectra should always be acquired for confirmation, the expected spectroscopic data for this compound can be predicted based on its structure. This is crucial for reaction monitoring and characterization.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Pyridine H (3 protons) | δ 7.5 - 8.7 ppm |
| N-OCH₃ (3 protons, singlet) | δ 3.6 - 3.8 ppm | |
| N-CH₃ (3 protons, singlet) | δ 3.2 - 3.4 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ 165 - 170 ppm |
| Pyridine Carbons | δ 120 - 155 ppm | |
| N-OCH₃ | δ ~61 ppm | |
| N-CH₃ | δ ~34 ppm | |
| FT-IR | Amide C=O Stretch | 1640 - 1680 cm⁻¹ (strong) |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | m/z ≈ 200 (¹²C₈¹H₉³⁵Cl¹⁴N₂¹⁶O₂) |
| Isotope Peak (M+2) | m/z ≈ 202 (due to ³⁷Cl isotope, ~32% intensity of M⁺) |
Conclusion
This compound is more than just a chemical intermediate; it is a precisely designed tool for modern organic synthesis. It elegantly combines the non-over-addition reactivity of the Weinreb amide with the synthetic versatility of a functionalized pyridine ring. For researchers in medicinal chemistry and complex molecule synthesis, this reagent provides a reliable and efficient pathway to construct elaborate ketone, aldehyde, and polysubstituted pyridine-containing targets. Its predictable reactivity and dual functionality ensure its continued relevance as a valuable building block in the pursuit of novel molecular entities.
References
- 1. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthonix, Inc > 757251-62-0 | this compound [synthonix.com]
- 4. arctomsci.com [arctomsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. ism2.univ-amu.fr [ism2.univ-amu.fr]
A Comprehensive Spectroscopic and Analytical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral characteristics of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available spectral data, this document presents a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in fundamental principles of spectroscopy and supported by data from analogous structures and peer-reviewed literature. This guide is designed to serve as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting. Detailed, field-proven protocols for sample preparation and spectral acquisition are also provided to ensure reliable and reproducible results.
Introduction and Molecular Structure
This compound, also known as a Weinreb amide derivative of 4-chloropicolinic acid, is a versatile chemical building block. Its structure combines a substituted pyridine ring with the N-methoxy-N-methylamide functionality, which is renowned for its utility in the synthesis of ketones and other complex molecules. Accurate analytical characterization is paramount for ensuring the purity and identity of this intermediate, which directly impacts the quality and yield of subsequent synthetic steps.
Compound Identification:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 757251-62-0[1][2][3][4][5] |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol [1] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. For ortho-substituted N-methoxy-N-methyl amides, a key consideration is the restricted rotation around the C(O)-N bond, which can lead to the observation of rotamers at room temperature. This phenomenon often results in broadening of the N-methyl and N-methoxy signals.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | d | 1H | H-6 | The proton at the 6-position is adjacent to the pyridine nitrogen, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~8.05 | d | 1H | H-3 | The proton at the 3-position is ortho to the electron-withdrawing carboxamide group, shifting it downfield. It will appear as a doublet due to coupling with H-5. |
| ~7.45 | dd | 1H | H-5 | The proton at the 5-position is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~3.80 | br s | 3H | -OCH₃ | The N-methoxy protons. Due to restricted C-N bond rotation, this signal is expected to be a broad singlet at room temperature. |
| ~3.40 | br s | 3H | -NCH₃ | The N-methyl protons. Similar to the methoxy group, this signal is also expected to be a broad singlet due to the presence of rotamers. |
d = doublet, dd = doublet of doublets, br s = broad singlet
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The chemical shifts are highly sensitive to the effects of substituents on the pyridine ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O | The carbonyl carbon of the Weinreb amide typically appears in this region. |
| ~152.0 | C-2 | The carbon atom attached to the carboxamide group and adjacent to the nitrogen is deshielded. |
| ~150.0 | C-6 | The carbon atom adjacent to the pyridine nitrogen is significantly deshielded. |
| ~145.0 | C-4 | The carbon atom bearing the chloro substituent is deshielded. |
| ~125.0 | C-3 | Aromatic CH carbon. |
| ~122.0 | C-5 | Aromatic CH carbon. |
| ~61.5 | -OCH₃ | The methoxy carbon of the Weinreb amide. This signal may be broad due to restricted rotation. |
| ~34.0 | -NCH₃ | The N-methyl carbon. This signal may also be broad due to restricted rotation. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |
| ~2970-2930 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl and methoxy groups. |
| ~1665 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the tertiary amide (Weinreb amide) is a strong, characteristic band. Its frequency is lowered by conjugation with the pyridine ring.[6][7] |
| ~1580, ~1460 | Medium-Strong | Pyridine Ring C=C, C=N Stretch | Characteristic stretching vibrations of the pyridine ring. |
| ~1400 | Medium | C-N Stretch | Stretching vibration of the amide C-N bond. |
| ~1020 | Medium | N-O Stretch | Characteristic stretching vibration of the N-O bond in the N-methoxy-N-methylamide group. |
| ~850 | Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pattern, which is crucial for structural elucidation. The fragmentation of amides often involves cleavage of the amide bond.[8][9]
Predicted Fragmentation Pattern (EI-MS):
| m/z | Proposed Fragment | Rationale |
| 200/202 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M+ peak. |
| 141/143 | [M - N(O)CH₃]⁺ | Loss of the N-methoxy-N-methylamino radical, a characteristic fragmentation of Weinreb amides. |
| 113/115 | [C₅H₂NCl]⁺ | Loss of CO from the m/z 141/143 fragment, forming the chloropyridinyl cation. |
| 61 | [N(O)CH₃CH₃]⁺ | Formation of the N-methoxy-N-methylaminium cation radical. |
Fragmentation Pathway Diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz or higher.
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum should be presented in terms of transmittance or absorbance.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Introduction (EI-MS):
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: ~200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the M+2 peak characteristic of a chlorine-containing compound.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Conclusion
This technical guide provides a robust, scientifically-grounded framework for the spectral analysis of this compound. The predicted spectral data, derived from established principles and comparative analysis, offer a reliable benchmark for researchers in the absence of published experimental spectra. The detailed protocols outlined herein establish a self-validating system for the consistent and accurate characterization of this important chemical intermediate, thereby supporting the integrity and efficiency of research and development workflows in the pharmaceutical and chemical industries.
References
- 1. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. parchem.com [parchem.com]
- 4. 2-PYRIDINECARBOXAMIDE, 4-CHLORO-N-METHOXY-N-METHYL- (CAS No. 757251-62-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility largely stems from the Weinreb amide functionality, which allows for controlled C-C bond formation. A thorough understanding of its structure and purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed exploration of the ¹H and ¹³C NMR analysis of this compound, offering insights into spectral interpretation, experimental considerations, and the identification of common impurities.
Molecular Structure and NMR-Active Nuclei
The primary NMR-active nuclei in this compound are ¹H and ¹³C. A comprehensive analysis of both is necessary for unambiguous structure elucidation and purity assessment.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.7 | d | 5.0 - 5.5 |
| H-5 | 7.8 - 8.0 | dd | 5.0 - 5.5, ~2.0 |
| H-3 | 7.4 - 7.6 | d | ~2.0 |
| N-OCH₃ | ~3.8 | s (or br s) | - |
| N-CH₃ | ~3.3 | s (or br s) | - |
Rationale for Chemical Shift Assignments:
-
Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the carboxamide group significantly deshields the protons on the pyridine ring, shifting them downfield.[1][2][3]
-
Weinreb Amide Protons: The chemical shifts of the N-methoxy and N-methyl protons are characteristic.[4]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 150 - 155 |
| C-6 | 148 - 152 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-3 | 120 - 125 |
| N-OCH₃ | ~61 |
| N-CH₃ | ~34 |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide will be the most downfield signal.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[5][6]
-
Weinreb Amide Carbons: The N-OCH₃ and N-CH₃ carbons have characteristic chemical shifts.[7][8] Similar to the proton signals, the N-CH₃ signal may appear broad.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 2. A typical experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.
-
Identification of Potential Impurities
NMR spectroscopy is highly effective for identifying and quantifying impurities. Potential impurities in a synthesis of this compound could include:
-
Starting materials: Unreacted 4-chloropicolinic acid or its activated form.
-
Byproducts: Hydrolysis of the Weinreb amide to the corresponding carboxylic acid.
-
Residual solvents: Solvents used in the synthesis and purification steps.
The presence of these impurities would be indicated by additional, unassigned peaks in the NMR spectra.
Conclusion
The NMR analysis of this compound is a powerful method for its structural characterization and purity assessment. A thorough understanding of the expected chemical shifts and coupling patterns, combined with a robust experimental protocol, allows for confident identification and quality control. The potential for rotamers leading to broadened signals in the Weinreb amide moiety is a key feature to consider during spectral interpretation. For unambiguous assignment, especially in complex mixtures, 2D NMR techniques are invaluable.
References
- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. N-Methoxy-N-methylacetamide(78191-00-1) 13C NMR spectrum [chemicalbook.com]
- 8. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Solubility in Drug Discovery
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. evotec.com [evotec.com]
- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
The Ascendant Trajectory of Pyridine-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the Pyridine-2-Carboxamide Scaffold
The pyridine-2-carboxamide moiety, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its status as a "privileged structure." The inherent features of this scaffold—a bioisosteric relationship with benzene, enhanced aqueous solubility, and the capacity for critical hydrogen bonding interactions—render it an exceptionally versatile platform for the design of novel therapeutics.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of pyridine-2-carboxamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic understanding of this pivotal chemical entity.
I. Synthetic Strategies: Crafting the Pyridine-2-Carboxamide Core
The synthetic accessibility of pyridine-2-carboxamide derivatives has been a significant driver of their widespread investigation. A variety of synthetic routes have been developed, ranging from classical condensation reactions to more sophisticated transition metal-catalyzed cross-couplings.
Amide Bond Formation: The Cornerstone of Synthesis
The most fundamental approach to constructing the pyridine-2-carboxamide linkage involves the formation of an amide bond between a picolinic acid derivative and an appropriate amine.
1.1.1. Acyl Chloride Mediated Amidation: A robust and widely employed method involves the conversion of picolinic acid to its more reactive acyl chloride, followed by reaction with an amine.[2]
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Pyridine-2-Carboxamides via Acyl Chlorides
-
Step 1: Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-2.0 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for 1-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude picolinic acid chloride.
-
Step 2: Amidation: The crude acyl chloride is dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of the desired aniline or amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-12 hours and monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyridine-2-carboxamide derivative.
1.1.2. Coupling Agent-Mediated Amidation: To circumvent the often harsh conditions of acyl chloride formation, a variety of coupling agents are employed to facilitate direct amide bond formation from picolinic acid and an amine. Common coupling agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).
Palladium-Catalyzed C-H Functionalization
More advanced synthetic strategies leverage palladium-catalyzed C-H functionalization, enabling the construction of complex polycyclic systems incorporating the pyridine-2-carboxamide scaffold. For instance, a novel synthesis of phenanthridines utilizes a picolinamide-directed sequential C-H functionalization, starting from readily available benzylamine and aryl iodide precursors.[3]
Experimental Workflow: Palladium-Catalyzed Synthesis of Phenanthridines
Caption: Palladium-catalyzed sequential C-H functionalization workflow.
II. A Spectrum of Biological Activities: Therapeutic Potential of Pyridine-2-Carboxamide Derivatives
The pyridine-2-carboxamide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. The following sections will explore their potential in several key therapeutic areas.
Anticancer Activity
Pyridine-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.
2.1.1. Enzyme Inhibition: A prominent strategy in cancer therapy is the inhibition of key enzymes involved in tumor growth and proliferation.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been identified as potent and selective HPK1 inhibitors, demonstrating robust in vivo efficacy in murine colorectal cancer models, particularly in combination with anti-PD-1 therapy.[4] One promising compound exhibited excellent kinase selectivity and oral bioavailability across multiple species.[4]
-
SHP2 Allosteric Inhibition: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers. Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors.[5] One such compound displayed excellent inhibitory activity against SHP2 and antiproliferative effects on a leukemia cell line, with subsequent in vivo studies demonstrating significant antitumor efficacy.[5]
-
Tubulin Polymerization Inhibition: Pyridine carbothioamides (PCAs), closely related to pyridine-2-carboxamides, are recognized for their potential as anticancer agents. A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating potent cytotoxicity against multiple cancer cell lines.[6]
2.1.2. Induction of Apoptosis and Cell Cycle Arrest: Certain anticancer pyridines induce G2/M arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[7]
2.1.3. Structure-Activity Relationship (SAR) in Oncology:
A review of pyridine derivatives with antiproliferative activity has highlighted key structural features that influence their efficacy. The presence and positions of -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative activity, whereas halogen atoms or bulky groups often lead to diminished activity.[8]
| Derivative Class | Target | Key SAR Findings | Representative IC50 Values |
| Pyridine-2-carboxamides | HPK1 | Substitutions on the phenyl ring significantly impact activity and selectivity.[4] | Varies with specific compound; often in the nanomolar to low micromolar range. |
| Substituted Pyridine Carboxamides | SHP2 | The nature and position of substituents on the pyridine and carboxamide moieties are crucial for allosteric inhibition.[5] | IC50 values as low as 0.13 nM against SHP2.[5] |
| Pyridine Carbothioamides | Tubulin | Incorporation of a sulfonamide pharmacophore and specific substitutions on the N-phenyl ring enhance cytotoxicity.[6] | IC50 values in the low micromolar range (1.2–9.1 μM) against various cancer cell lines.[6] |
| Pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | 3-amino substitution is more active than 3-hydroxy or 5-amino substitution. N-acetylation of the 3-amino group reduces activity.[9] | Not explicitly stated in the abstract. |
Signaling Pathway: HPK1 Inhibition in Cancer Immunotherapy
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP76. Pyridine-2-carboxamide inhibitors block HPK1, thus enhancing the T-cell response.
Antimicrobial Activity
The pyridine-2-carboxamide scaffold is also a key component of many compounds with potent antimicrobial properties.
2.2.1. Antibacterial and Antifungal Activity: A series of chiral linear and macrocyclic pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride have demonstrated significant antibacterial and antifungal activities.[10] The antimicrobial efficacy is attributed to the presence of the nitrogen heterocyclic ring and the amide linkages.[10]
2.2.2. Anti-TB Activity: Imidazo[1,2-a]pyridine carboxamide derivatives have shown excellent activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values in the sub-micromolar range.[7]
2.2.3. Structure-Activity Relationship (SAR) in Antimicrobials:
The antimicrobial activity of pyridine-2-carboxamide derivatives is influenced by several factors:
-
The Pyridine and Amide Moieties: These are considered essential for activity.[10]
-
Substituents: The nature of the substituents on the amine portion of the carboxamide can significantly modulate the antimicrobial spectrum and potency.[10]
| Compound Class | Target Organisms | Key SAR Findings | Representative MIC Values |
| Chiral Pyridine Carboxamides | Bacteria and Fungi | Macrocyclic structures and specific side chains enhance activity.[10] | Varies; some compounds show higher activity than reference drugs. |
| Imidazo[1,2-a]pyridine Carboxamides | Mycobacterium tuberculosis | Specific substitutions on the imidazopyridine ring are crucial for potent anti-TB activity.[7] | MIC = 0.10 – 0.19 μM against H37Rv strain.[7] |
Antiviral Activity
A review of pyridine-containing heterocycles has highlighted their broad-spectrum antiviral activities against a range of viruses, including HIV, HCV, HBV, and respiratory syncytial virus (RSV).[11][12][13] The mechanism of action varies depending on the specific derivative and the virus, and can include inhibition of reverse transcriptase, polymerase, and other viral enzymes.[11][12][13]
Anti-inflammatory Activity
Pyridine carbothioamide analogs have been investigated for their anti-inflammatory potential.[14][15] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model demonstrated a significant reduction in paw size.[14][15] The anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase.[14][15] SAR studies have indicated that the presence of methyl and methoxy groups at the 6th position of the pyridine ring, or a chloro group at the 5th position, can enhance anti-inflammatory potency.[14]
III. Clinical Landscape and Future Perspectives
The extensive preclinical data on pyridine-2-carboxamide derivatives underscores their significant therapeutic potential. While many of these compounds are still in the discovery and preclinical development stages, their consistent performance against a variety of biological targets suggests that we will see more of these derivatives entering clinical trials in the coming years. For instance, the development of potent and selective HPK1 inhibitors for cancer immunotherapy is a particularly promising area of active research.[4]
The versatility of the pyridine-2-carboxamide scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this remarkable chemical entity will continue to be a fertile ground for the discovery of novel and effective therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies to address complex diseases such as cancer and drug-resistant infections.
IV. References
-
Al-Omar, M. A. (2016). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 21(9), 1144. --INVALID-LINK--
-
Chen, K., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. --INVALID-LINK--
-
Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6047–6054. --INVALID-LINK--
-
Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Naseer, M. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. --INVALID-LINK--
-
Saryan, L. A., et al. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 535–538. --INVALID-LINK--
-
Płotek, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6401. --INVALID-LINK--
-
Al-Tel, T. H., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(12), 10397–10407. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. --INVALID-LINK--
-
Naseer, M. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. --INVALID-LINK--
-
Kumar, A., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. --INVALID-LINK--
-
Zlatopolskiy, B. D., et al. (2022). Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. Current Cancer Drug Targets. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2023). The suggested SAR for the studied pyrimidine and pyridine derivatives. Journal of the Iranian Chemical Society, 20(8), 1869–1884. --INVALID-LINK--
-
Smee, D. F., et al. (2007). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents. --INVALID-LINK--
-
Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(14), 1854–1884. --INVALID-LINK--
-
Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1129. --INVALID-LINK--
-
Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. --INVALID-LINK--
-
ChemicalBook. (2025). PYRIDINE-2-CARBOXAMIDE | 1452-77-3. --INVALID-LINK--
-
Redway, A., et al. (2023). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. European Journal of Medicinal Chemistry, 258, 115598. --INVALID-LINK--
-
Hussein, K. A., et al. (2023). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2016). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 45(35), 13731–13742. --INVALID-LINK--
-
Singh, A., et al. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. Advanced Healthcare Materials. --INVALID-LINK--
-
Płotek, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. --INVALID-LINK--
-
Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. --INVALID-LINK--
-
Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
López-Vallejo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. --INVALID-LINK--
-
El-Malah, A. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as... RSC Advances. --INVALID-LINK--
-
Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ResearchGate. --INVALID-LINK--
-
Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3299. --INVALID-LINK--
-
Iacob, A., et al. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Sciences & Research, 14(6), 1-3. --INVALID-LINK--
-
de Fátima, Â., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. --INVALID-LINK--
-
Kassab, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10397–10407. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity profile of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
An In-Depth Technical Guide to the Reactivity Profile of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value stems from a unique combination of three distinct reactive centers: an electron-deficient pyridine ring, a strategically positioned chlorine atom at the C4 position, and a versatile Weinreb amide at the C2 position. This guide provides a comprehensive analysis of the compound's reactivity, detailing the mechanistic principles behind its key transformations. We will explore its propensity for nucleophilic aromatic substitution (SNAr) at the C4 position, its utility in palladium-catalyzed cross-coupling reactions, and the selective transformations of the C2-Weinreb amide into ketones and aldehydes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its synthetic utility.
Introduction to a Key Synthetic Intermediate
The strategic importance of this compound lies in its capacity to serve as a versatile scaffold for the construction of complex molecular architectures. The interplay between its distinct functional groups allows for sequential and often orthogonal chemical modifications, making it an invaluable building block in multi-step syntheses.
Molecular Structure and Physicochemical Properties
The molecule's reactivity is a direct consequence of its structure. The electronegative nitrogen atom renders the pyridine ring electron-deficient, which is further amplified by the electron-withdrawing nature of the chloro and carboxamide substituents.
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| CAS Number | 757251-62-0[1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Overview of Key Reactive Sites
The molecule's synthetic utility is governed by three primary reactive sites, each offering a distinct handle for chemical modification. Understanding the inherent reactivity of each site is crucial for designing selective and efficient synthetic strategies.
Caption: Primary centers of reactivity on the this compound scaffold.
Reactivity at the Pyridine Core: C4 Position
The C4 position is the most activated site for transformations involving the pyridine ring due to the powerful electron-withdrawing effects of the ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
2.1.1. Mechanistic Principles
SNAr reactions on this substrate proceed readily. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, significantly reducing the electron density at the C4 (para) position.[2] This electronic deficit makes the carbon highly susceptible to attack by nucleophiles. The subsequent formation of a negatively charged tetrahedral intermediate, known as a Meisenheimer complex, is the rate-determining step. This intermediate is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, which lowers the activation energy for the reaction compared to analogous benzene systems.[2][3] The departure of the chloride ion restores aromaticity and yields the substituted product. Halogens at the 2- and 4-positions of pyridine are generally more susceptible to displacement than those at the 3-position precisely because of this stabilization mechanism.[3][4][5]
Caption: Generalized workflow for the SNAr reaction at the C4 position.
2.1.2. Detailed Experimental Protocol: SNAr with 4-Aminophenol
This reaction is a key step in the synthesis of multi-kinase inhibitors like Sorafenib. The choice of a polar aprotic solvent like DMF or NMP facilitates the reaction by solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.
-
Reagents & Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up & Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring also makes the C-Cl bond susceptible to oxidative addition to a low-valent palladium(0) complex, enabling a variety of cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, the "activated" nature of this particular C-Cl bond allows for successful coupling under appropriate conditions.[6]
2.2.1. Suzuki-Miyaura Coupling
The Suzuki coupling of 4-chloropyridines with arylboronic acids is a powerful method for forming C-C bonds.[6] The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst. The choice of ligand is critical; phosphine ligands like PPh₃ or more electron-rich, bulky ligands can improve catalytic activity. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2.2.2. Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reagents & Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up & Isolation: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Reactivity of the C2-Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group in organic synthesis renowned for its ability to react with potent organometallic nucleophiles to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[7][8][9]
Acylation Reactions: Formation of Ketones
The success of the Weinreb amide lies in the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[7][10] This intermediate is stabilized by chelation of the metal cation (Mg²⁺ or Li⁺) by both the newly formed alkoxide and the N-methoxy oxygen. This chelated species is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[7] By the time the ketone is formed during workup, any excess organometallic reagent has been quenched, thus preventing over-addition.
Caption: Mechanism of ketone synthesis using a Weinreb amide, highlighting the stable intermediate.
Reduction to Aldehydes
The Weinreb amide can be selectively reduced to the corresponding aldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures.[7] Similar to the mechanism with organometallics, a stable chelated intermediate is formed, which prevents over-reduction to the alcohol. The aldehyde is liberated upon aqueous workup.
Safety and Handling
4-chloro-N-methylpyridine-2-carboxamide hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a testament to the power of strategic functionalization in modern organic synthesis. The orthogonal reactivity of its three key centers—the activated C4-chloro position for SNAr and cross-coupling, and the C2-Weinreb amide for controlled acylation and reduction—provides chemists with a robust and flexible platform. A thorough understanding of the electronic and mechanistic principles governing its reactivity, as outlined in this guide, is essential for leveraging this valuable intermediate to its full potential in the efficient synthesis of pharmaceuticals and other complex target molecules.
References
- 1. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide: A Key Intermediate in Modern Organic Synthesis
This technical guide provides an in-depth analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized heterocyclic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its fundamental properties, the critical role of its Weinreb-Nahm amide functionality, detailed synthetic protocols, and its application as a versatile building block in the construction of complex molecular architectures.
Core Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and an N-methoxy-N-methylamide group (commonly known as a Weinreb-Nahm amide) at the 2-position. This unique combination of functional groups dictates its chemical reactivity and utility.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₂ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 757251-62-0 | [1][2] |
| Appearance | Off-white to pale-yellow solid | [3] |
| Functional Class | Weinreb-Nahm Amide | [4][5] |
The Weinreb-Nahm Amide: A Cornerstone of Selective Ketone Synthesis
The defining feature of this molecule is the Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a reliable method for synthesizing ketones from carboxylic acid derivatives.[4] Its primary advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents.
The Mechanism of Action: Preventing Over-Addition
When organometallic reagents, such as Grignard or organolithium reagents, are added to typical acyl compounds like esters or acid chlorides, the reaction often proceeds past the ketone stage to form a tertiary alcohol. This occurs because the initially formed ketone is often more reactive than the starting material.
The Weinreb-Nahm amide elegantly solves this problem. The N-methoxy group allows for the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[6] This intermediate is stable under the reaction conditions and does not collapse to a ketone until acidic workup is performed. This two-step process—formation of the stable adduct followed by hydrolysis—ensures the reaction stops cleanly at the ketone stage.[6]
Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Synthesis of this compound
The title compound is typically prepared from its corresponding carboxylic acid, 4-chloropyridine-2-carboxylic acid. The conversion involves the formation of an amide bond with N,O-dimethylhydroxylamine. This can be achieved via several standard peptide coupling methods or by first converting the carboxylic acid to a more reactive acyl chloride.
Figure 2: General synthesis workflow.
Detailed Experimental Protocol: Synthesis via the Acyl Chloride
This protocol describes a robust and scalable method for the synthesis of this compound.
Materials:
-
4-chloropyridine-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is typically monitored by the cessation of bubbling.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloropyridine-2-carbonyl chloride, which is used immediately in the next step.
-
-
Amide Formation:
-
In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add triethylamine (2.2 eq) or pyridine (2.2 eq) to liberate the free amine. Stir for 15-20 minutes.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine suspension.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Applications in Synthetic Chemistry: A Gateway to 2-Acylpyridines
The primary application of this compound is as a precursor to 2-acyl-4-chloropyridines. These ketones are valuable intermediates themselves, as the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. The pyridine scaffold is a privileged structure in medicinal chemistry, and this synthetic route provides a reliable entry point to novel analogues.
The related intermediate, 4-chloro-N-methylpyridine-2-carboxamide, is a known precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[7][8] This highlights the industrial relevance of the 4-chloropyridine-2-carboxamide framework.
Figure 3: Application in the synthesis of functionalized pyridines.
Representative Protocol: Synthesis of (4-chloropyridin-2-yl)(phenyl)methanone
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, as a solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the target ketone.
Conclusion
This compound is more than just a chemical compound; it is a precisely engineered tool for modern organic synthesis. Its Weinreb-Nahm amide functionality provides a chemoselective and high-yielding route to ketones, avoiding common pitfalls associated with reactive organometallic reagents. For researchers in drug discovery and medicinal chemistry, this intermediate offers a reliable and versatile platform for accessing novel 2,4-disubstituted pyridine derivatives, a scaffold of proven therapeutic importance. The robust synthetic protocols and predictable reactivity make it an invaluable asset in the development of new chemical entities.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. parchem.com [parchem.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
Introduction: The Significance of a Versatile Pyridine Derivative
An In-depth Technical Guide to the Synthesis and Applications of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
This compound, a member of the Weinreb amide family, is a crucial building block in modern medicinal chemistry and drug discovery. Its strategic placement of a chlorine atom and a Weinreb amide on the pyridine ring allows for a diverse range of chemical modifications, making it an indispensable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The true value of this compound lies in its ability to participate in a variety of coupling reactions and its role as a precursor to ketones, which are common pharmacophores in many drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important molecule, with a focus on the underlying chemical principles and practical experimental details.
Core Synthesis Strategy: The Weinreb-Nahm Reaction
The synthesis of this compound is a classic example of the Weinreb-Nahm ketone synthesis protocol, which involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide).[1] This reaction is highly valued for its ability to controllably generate ketones from carboxylic acids via an organometallic reaction, avoiding the over-addition that can plague similar reactions with other acylating agents.[1]
The general approach involves the activation of a carboxylic acid and its subsequent reaction with N,O-dimethylhydroxylamine.[1][2] The resulting Weinreb amide is a stable intermediate that can be purified and stored before its reaction with a Grignard or organolithium reagent to furnish the desired ketone.
Diagram of the Generalized Weinreb Ketone Synthesis
Caption: Generalized workflow of the Weinreb ketone synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Activation of 4-chloropyridine-2-carboxylic acid with CDI
-
To a stirred solution of 4-chloropyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of carbon dioxide gas.
Step 2: Formation of the Weinreb Amide
-
To the solution containing the activated carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
If necessary, a non-nucleophilic base such as triethylamine (1.1 equivalents) can be added to neutralize the hydrochloride salt.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Workup and Purification
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Diagram of the Synthetic Pathway
References
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, commonly referred to as a substituted picolinyl Weinreb amide, has emerged as a highly strategic intermediate in synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug discovery. Its unique trifunctional architecture—a nucleophilic pyridine nitrogen, an electrophilic carbon at the 4-position susceptible to cross-coupling, and a Weinreb amide at the 2-position poised for controlled acylation—offers a powerful platform for the convergent and modular synthesis of complex molecular scaffolds.
This document serves as a comprehensive guide for research scientists and drug development professionals, detailing the core applications, mechanistic principles, and field-tested protocols for leveraging this reagent's synthetic potential. We will explore its utility in the controlled formation of ketones and its role as a linchpin in palladium-catalyzed cross-coupling reactions, providing the causal insights behind experimental design.
Core Principle: The Weinreb Amide Advantage in Acylation
The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone of modern organic synthesis for its ability to cleanly convert highly reactive organometallic reagents into ketones. Unlike other acylating agents such as esters or acid chlorides, the Weinreb amide arrests the reaction at the ketone stage by forming a stable, five-membered metallacyclic chelate intermediate.
This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This sequestration of the tetrahedral intermediate prevents the common and often problematic over-addition of a second equivalent of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. The pyridine backbone of this compound maintains this critical functionality.
Diagram 1: Mechanism of Weinreb Amide Acylation
The Strategic Utility of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide in API Synthesis: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Versatile Pyridine Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized Weinreb amide, has emerged as a highly valuable intermediate. Its unique structural features—a reactive Weinreb amide moiety for controlled carbon-carbon bond formation and a halogenated pyridine ring amenable to nucleophilic substitution—offer medicinal chemists a powerful tool for molecular elaboration.
This comprehensive guide provides an in-depth exploration of this compound as a building block. We will detail its synthesis, explore its characteristic reactivity, and provide step-by-step protocols for its application in the synthesis of key API precursors. This document is designed to serve as a practical resource for researchers engaged in drug discovery and process development, offering both theoretical insights and actionable experimental procedures.
Core Attributes of this compound
The synthetic utility of this compound is rooted in the synergistic interplay of its two primary functional groups:
-
The Weinreb Amide: The N-methoxy-N-methylamide group is a cornerstone of modern organic synthesis, renowned for its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This is due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3]
-
The 4-Chloropyridine Ring: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, such as aryloxy or amino groups, which are prevalent in many kinase inhibitors and other targeted therapies.
This dual reactivity makes it a convergent and efficient building block for creating molecules with a substituted pyridine core.
Synthesis of this compound: A Two-Step Protocol
The preparation of the title Weinreb amide is typically achieved from the corresponding carboxylic acid, 4-chloropicolinic acid, via an acid chloride intermediate.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to the target Weinreb amide.
Protocol 1: Preparation of 4-Chloropicolinoyl Chloride
This protocol is adapted from established procedures for the synthesis of similar acid chlorides.[4]
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropicolinic acid (1 equivalent).
-
Add toluene to create a slurry.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2-3 equivalents) to the stirred slurry at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or quenching a small aliquot with methanol and analyzing by LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution to neutralize the acidic vapors.
-
The resulting crude 4-chloropicolinoyl chloride is typically used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on the general and reliable method for Weinreb amide formation from acid chlorides.[1]
Materials:
-
Crude 4-chloropicolinoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath to 0°C.
-
Slowly add pyridine or triethylamine (2.2 equivalents) to the cooled solution.
-
In a separate flask, dissolve the crude 4-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred N,O-dimethylhydroxylamine solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in API Synthesis: The Weinreb Ketone Synthesis
A primary application of this building block is the synthesis of pyridyl ketones, which are valuable precursors for a variety of APIs. The Weinreb ketone synthesis provides a controlled and high-yielding route to these intermediates.
Diagram of the Weinreb Ketone Synthesis Workflow
Caption: General workflow for the Weinreb ketone synthesis.
Protocol 3: Synthesis of (4-Chloropyridin-2-yl)(phenyl)methanone
This protocol illustrates the reaction of the title Weinreb amide with a Grignard reagent to form a diaryl ketone.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel or by recrystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₉ClN₂O₂ | 200.62 | 757251-62-0 |
| (4-Chloropyridin-2-yl)(phenyl)methanone | C₁₂H₈ClNO | 217.65 | 60950-61-0 |
Application in the Synthesis of Sorafenib and Regorafenib Precursors
While the direct synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib often utilizes the simpler 4-chloro-N-methylpyridine-2-carboxamide , the underlying chemistry highlights the importance of the 4-chloropyridine-2-carboxamide core. In these syntheses, the chloro-substituent is displaced by a substituted phenol in a crucial SNAr reaction.
The synthetic route to 4-chloro-N-methylpyridine-2-carboxamide is analogous to the Weinreb amide synthesis, substituting methylamine for N,O-dimethylhydroxylamine.[5][6] This underscores the versatility of the 4-chloropicolinoyl chloride intermediate, which can be readily converted to either the Weinreb amide for ketone synthesis or the N-methylamide for direct use in API synthesis.
Conclusion
This compound is a strategically important building block for pharmaceutical research and development. Its capacity for controlled acylation via the Weinreb amide functionality, coupled with the potential for nucleophilic substitution on the pyridine ring, provides a robust platform for the synthesis of complex molecular architectures. The protocols detailed herein offer a practical guide for the preparation and application of this versatile intermediate, empowering chemists to accelerate the discovery and development of new therapeutic agents.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: A Scalable Synthesis of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide
For: Researchers, scientists, and drug development professionals involved in pharmaceutical and fine chemical synthesis.
Introduction: The Strategic Importance of Weinreb Amides in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm amide, an N-methoxy-N-methylamide, stands out as a uniquely versatile and reliable functional group for achieving this goal.[1] First reported in 1981, Weinreb amides have become indispensable intermediates due to their reaction with organometallic reagents (like Grignards or organolithiums) to furnish ketones, or their reduction to yield aldehydes, both with a significantly reduced risk of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate during the nucleophilic attack, which prevents the addition of a second equivalent of the organometallic reagent.[2]
4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a key building block in the synthesis of numerous pharmaceutical and agrochemical targets. Its pyridine core, substituted with a chlorine atom and a Weinreb amide, allows for a diverse range of subsequent chemical transformations. This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of this valuable intermediate, starting from commercially available 4-chloropicolinic acid. The protocol is designed with large-scale production in mind, emphasizing safety, efficiency, and practicality for industrial applications.
Chemical Reaction Overview
The synthesis is a two-step process. The first step involves the conversion of 4-chloropicolinic acid to its corresponding acid chloride, 4-chloropicolinoyl chloride, using thionyl chloride. The second step is the reaction of the in-situ generated acid chloride with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.
Step 1: Acid Chloride Formation
Caption: Formation of 4-chloropicolinoyl chloride from 4-chloropicolinic acid.
Step 2: Weinreb Amide Formation
Caption: Synthesis of the target Weinreb amide from the acid chloride.
PART 1: Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 100g of the final product and is designed to be scalable.
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloropicolinic Acid | ≥98% | Commercially Available | |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available | Use fresh, unopened bottle if possible. |
| N,O-Dimethylhydroxylamine HCl | ≥98% | Commercially Available | |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
-
Equipment:
-
Appropriately sized multi-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature control
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.
-
Step-by-Step Procedure:
Step 1: Synthesis of 4-Chloropicolinoyl Chloride
-
Reactor Setup: Assemble a dry 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), and a stopper.
-
Charging Reagents: Under a nitrogen atmosphere, charge the flask with 4-chloropicolinic acid (157.5 g, 1.0 mol).
-
Addition of Thionyl Chloride: Cautiously add thionyl chloride (220 mL, 3.0 mol, 3.0 equiv) to the flask. The reaction is exothermic and will generate gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours.[3] The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene (2 x 100 mL) can be added and co-evaporated.[4] The crude 4-chloropicolinoyl chloride is obtained as a solid or oil and is used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: In a separate dry 3 L multi-neck flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (107.5 g, 1.1 mol, 1.1 equiv) in anhydrous dichloromethane (1.5 L).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (162 mL, 2.0 mol, 2.0 equiv) to the suspension while maintaining the temperature below 5°C.
-
Acid Chloride Addition: Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in anhydrous dichloromethane (500 mL) and add it to the addition funnel. Add the acid chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water (1 L).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) or by recrystallization to afford this compound as a solid.[6]
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acid chlorides on a large scale.[7] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies their removal from the reaction mixture.[3]
-
Use of Pyridine as a Base: In the amidation step, two equivalents of a base are required. The first equivalent neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine. The second equivalent scavenges the HCl generated during the reaction between the acid chloride and the amine, driving the reaction to completion. Pyridine is a suitable base for this purpose.
-
Temperature Control: The addition of the acid chloride to the amine solution is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Work-up: The series of aqueous washes is crucial for removing unreacted starting materials, the base, and salts, leading to a purer crude product before final purification.
Process Safety and Optimization
Safety is paramount when handling thionyl chloride on a large scale.
-
Thionyl Chloride Handling: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9] All operations should be conducted in a well-ventilated fume hood.[10] Personal protective equipment, including a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[3] An emergency shower and eyewash station should be readily accessible.[3]
-
Scrubbing of Off-gases: The HCl and SO₂ gases generated during the acid chloride formation must be neutralized through a basic scrubber to prevent their release into the atmosphere.
-
Quenching: The quenching of the reaction mixture should be done slowly and cautiously, especially if there is any unreacted thionyl chloride remaining.
Optimization for Scale-up:
-
Solvent Selection: While dichloromethane is used in this protocol, for very large-scale industrial production, alternative solvents with higher boiling points and better safety profiles, such as toluene or ethyl acetate, could be explored.
-
One-Pot Procedures: For improved process efficiency, one-pot syntheses from the carboxylic acid using reagents like POCl₃ with a suitable base could be investigated.[9]
-
Crystallization: Developing a robust crystallization procedure for the final product can eliminate the need for column chromatography, which is often not feasible on an industrial scale.
Analytical Quality Control
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
Quantitative Data Summary
| Parameter | Expected Value |
| Yield | 70-85% (overall) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrum (m/z) | [M+H]⁺ consistent with the molecular weight |
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Introduction
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and characterization are critical for the quality, safety, and efficacy of the final products. This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative assessment of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, forming a solid foundation for method development and validation in a research and quality control setting.
The molecular structure of this compound, with its Weinreb amide functionality and substituted pyridine ring, dictates the selection of appropriate analytical techniques. This document will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for analytical method development.
| Property | Value | Source |
| CAS Number | 757251-62-0 | [1] |
| Molecular Formula | C8H9ClN2O2 | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane, chloroform | |
| Storage | Inert atmosphere, 2-8°C | [1] |
I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the cornerstone for assessing the purity and quantifying this compound in reaction mixtures and as a final product. The chromophoric nature of the pyridine ring allows for sensitive UV detection. A reversed-phase method is generally preferred for this moderately polar compound.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring and the methyl groups, while the polarity of the amide and methoxy groups ensures appropriate elution with a suitable mobile phase.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic or acetic acid) and an organic modifier (acetonitrile or methanol) is chosen. The acid suppresses the ionization of the pyridine nitrogen, leading to better peak shape and reproducibility. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Gradient Elution: A gradient elution is recommended for separating the main analyte from potential impurities with a wide range of polarities, ensuring a comprehensive impurity profile.
-
UV Detection: The wavelength of maximum absorbance (λmax) for the pyridine ring system is selected for optimal sensitivity.
Detailed HPLC Protocol
Objective: To determine the purity of a this compound sample and quantify the main component.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of the sample diluent.
-
-
Chromatographic Conditions:
Parameter Condition Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 270 nm (or λmax determined by DAD) Injection Volume 10 µL Run Time 30 minutes -
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 30 90 10 -
Data Analysis:
-
Purity: Determine the area percent of the main peak relative to the total area of all peaks.
-
Quantification: Construct a calibration curve from the standards and determine the concentration of the analyte in the sample.
-
Visual Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Quantification.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS is a powerful tool for the unambiguous identification of this compound and the characterization of unknown impurities. The combination of chromatographic separation with mass analysis provides high selectivity and sensitivity.
Rationale for Method Selection:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]+.[2]
-
Time-of-Flight (TOF) or Orbitrap Mass Analyzer: High-resolution mass spectrometers like TOF or Orbitrap are invaluable for determining the elemental composition of the parent molecule and its fragments, aiding in structural elucidation.
Detailed LC-MS Protocol
Objective: To confirm the identity of this compound and identify potential impurities.
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (TOF or Orbitrap).
Materials:
-
Same as HPLC protocol.
Procedure:
-
LC Conditions:
-
Utilize the same HPLC method as described above to ensure a direct correlation between UV and MS data.
-
-
MS Conditions:
Parameter Condition Ionization Mode Positive Electrospray Ionization (ESI+) Capillary Voltage 3.5 kV Drying Gas Flow 10 L/min Drying Gas Temp. 350 °C Nebulizer Pressure 45 psi Mass Range 50 - 500 m/z Data Acquisition Full Scan and Targeted MS/MS -
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule (C8H10ClN2O2+, m/z 201.04).
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
For impurity analysis, examine the mass spectra of minor peaks and propose structures based on their accurate mass and fragmentation patterns.
-
Expected Mass Spectral Data
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]+ | 201.0429 | ~201.04 | Protonated molecule |
| [M+Na]+ | 223.0248 | ~223.02 | Sodium adduct |
III. Gas Chromatography (GC) for Volatile Impurities
GC is a suitable technique for the analysis of thermally stable and volatile compounds. It can be employed to detect residual solvents or volatile impurities from the synthesis of this compound.
Considerations for GC Analysis:
-
Thermal Stability: The analyte must be thermally stable at the temperatures used in the GC inlet and column.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of potential impurities.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Detailed GC Protocol
Objective: To screen for volatile organic impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).
Materials:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Sample Solvent: Dichloromethane or a suitable high-purity solvent.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
-
GC Conditions:
Parameter Condition Inlet Temperature 250 °C Split Ratio 20:1 Carrier Gas Flow 1.2 mL/min (constant flow) Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Detector Temperature 300 °C -
Data Analysis:
-
Identify peaks corresponding to known residual solvents by comparing retention times with standards.
-
Quantify impurities using an internal or external standard method.
-
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Significance of NMR Data:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Protocol for NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra according to standard instrument protocols.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | ~8.4 | d | 1H |
| Pyridine-H | ~7.8 | dd | 1H |
| Pyridine-H | ~7.4 | d | 1H |
| N-OCH₃ | ~3.8 | s | 3H |
| N-CH₃ | ~3.4 | s | 3H |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons will exhibit splitting patterns characteristic of a trisubstituted pyridine ring.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization and quality control of this compound. The selection of the appropriate technique is contingent on the analytical objective, whether it be routine purity assessment, definitive structural confirmation, or the identification of trace-level impurities. For regulatory submissions, these methods must be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure their accuracy, precision, specificity, and robustness.
References
Purity Determination of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide by High-Performance Liquid Chromatography: An Application Note
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed method is stability-indicating, capable of separating the main component from its potential degradation products and process-related impurities. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a substituted pyridine derivative of increasing importance in the pharmaceutical industry. The purity of such intermediates is a critical quality attribute that directly impacts the impurity profile of the final drug substance. Therefore, a reliable and accurate analytical method for purity assessment is essential. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This application note details the development and validation of a stability-indicating RP-HPLC method. The rationale behind the selection of chromatographic parameters is discussed, providing a logical framework for the methodology. The protocol is designed to be readily implemented in a quality control laboratory setting.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉ClN₂O₂
-
Molecular Weight: 200.62 g/mol
-
CAS Number: 757251-62-0
-
-
pKa: The pyridine nitrogen in similar structures typically has a pKa in the range of 2-3. To ensure consistent protonation and avoid peak tailing, maintaining the mobile phase pH below the pKa is crucial. A predicted pKa for the pyridine nitrogen is approximately 2.5. Therefore, a mobile phase pH of around 2.0 is recommended.
-
Polarity: The presence of the chloro, methoxy, and amide functional groups suggests that this compound is a moderately polar compound. A calculated logP of a similar compound (4-chloro-N-methylpyridine-2-carboxamide) is 1.1, indicating its suitability for reverse-phase chromatography.
Based on these properties, a reverse-phase HPLC method using a C18 stationary phase with a buffered aqueous-organic mobile phase is the most appropriate approach.
HPLC Method for Purity Determination
Rationale for Method Parameter Selection
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven performance in retaining and separating a wide range of moderately polar compounds. The high surface area and carbon load of modern C18 columns provide excellent resolving power.
-
Mobile Phase:
-
Aqueous Phase (Mobile Phase A): 0.1% Phosphoric Acid in Water (pH ~2.1). Phosphoric acid is an effective buffering agent at this pH, ensuring the pyridine nitrogen of the analyte is protonated, which minimizes peak tailing and provides reproducible retention times.
-
Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is selected for its low viscosity, low UV cutoff, and excellent elution strength for a broad range of organic molecules.
-
-
Elution Mode: A gradient elution is employed to ensure the timely elution of the main peak while also providing sufficient resolution to separate it from both early-eluting polar impurities and late-eluting non-polar impurities.
-
Detection: UV detection at 268 nm is selected based on the UV maximum of the closely related 4-chloropyridine-2-carboxamide. This wavelength is expected to provide good sensitivity for the analyte and its potential chromophoric impurities.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 268 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
-
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
System Suitability
Before sample analysis, the chromatographic system's performance is verified.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Procedure: Subject the sample to stress conditions to induce degradation (typically 5-20%).
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the main peak in the stressed samples should be evaluated using a Diode Array Detector (DAD).
-
Acceptance Criteria: The method should resolve the main peak from all degradation products. The peak purity angle should be less than the peak purity threshold.
Linearity
-
Procedure: Prepare a series of at least five solutions of the reference standard over a concentration range of 0.05 mg/mL to 0.75 mg/mL.
-
Analysis: Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
-
Procedure: Spike a placebo (if applicable) or a known low-purity sample with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision at the LOQ should be acceptable (RSD ≤ 10%).
-
Robustness
-
Procedure: Intentionally vary critical method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the purity results should not be significantly affected.
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Diagrams
Overall Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Validation Logic
Caption: Core Parameters of Method Validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of the purity of this compound. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of this important pharmaceutical intermediate. The comprehensive validation protocol ensures compliance with regulatory requirements and provides a high degree of confidence in the analytical results.
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in cross-coupling reactions
An In-Depth Guide to the Application of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the versatile building blocks available to researchers, this compound has emerged as a particularly valuable intermediate. Its structure is a masterful convergence of reactivity and stability: the pyridine core is a prevalent motif in pharmaceuticals, the chlorine atom at the 4-position serves as a reliable handle for cross-coupling, and the N-methoxy-N-methylamide (Weinreb amide) at the 2-position offers a robust yet chemoselectively convertible functional group.[1][2]
This guide provides a detailed exploration of this reagent's application in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
The Strategic Advantage of the Weinreb Amide
Before delving into specific cross-coupling protocols, it is crucial to understand the role of the Weinreb amide. Introduced in 1981, this functional group is renowned for its ability to react with organometallic reagents (like Grignards or organolithiums) to produce ketones in high yields, cleanly and efficiently.[2][3] This is because the initial nucleophilic addition forms a stable, five-membered tetrahedral intermediate, which prevents the common "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides.[1][2][3] This stability makes the Weinreb amide compatible with a wide range of reaction conditions, including the palladium-catalyzed cross-couplings discussed below.
Caption: Key functional components of the title reagent.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of biaryl and heteroaryl structures.[4][5] For this compound, this reaction allows for the direct installation of various aryl or heteroaryl substituents at the C4 position, dramatically expanding molecular diversity.
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established sequence of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.
-
Transmetalation : The organoboron species (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the palladium catalyst/ligand system.[7][8]
-
Add the base (2.0-3.0 equiv) followed by the degassed solvent(s).
-
Seal the vessel and stir the reaction mixture at the specified temperature for the required time (typically 8-24 hours). Reaction progress should be monitored by TLC or LC-MS.[6]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Catalyst | Ligand (if applicable) | Base | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-110 | Standard conditions, effective for many arylboronic acids.[8] |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos | K₃PO₄, KF | 1,4-Dioxane, THF | RT-100 | Buchwald ligands can improve efficiency for challenging substrates.[5] |
| Pd(OAc)₂ | PPh₃, PCy₃ | K₂CO₃, CsF | Toluene, DMF | 60-100 | A versatile and cost-effective palladium source.[5] |
| PdCl₂(dppf) | - | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane, DMF | 80-120 | Often provides good results with heteroaryl boronic acids.[9] |
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to substituted alkynylpyridines.[10][11] These motifs are valuable in materials science and serve as precursors for a variety of other functional groups.
Mechanistic Rationale
The reaction typically employs a dual catalytic system involving palladium and a copper(I) co-catalyst.
-
Palladium Cycle : Parallels the Suzuki reaction (Oxidative Addition, Reductive Elimination).
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[12]
Copper-free variants have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[13]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, the copper(I) co-catalyst (e.g., CuI), and the ligand (if needed).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base (typically a liquid amine like triethylamine or diisopropylamine, which often serves as a co-solvent).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by partitioning between an organic solvent and water, followed by drying of the organic layer and purification by flash column chromatography.
Data Presentation: Recommended Sonogashira Conditions
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | CuI | - | Et₃N, DIPA | THF, DMF | RT-60 |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | RT-80 |
| Pd(OAc)₂ | CuI | PPh₃ | K₂CO₃, Cs₂CO₃ | Acetonitrile, Dioxane | 50-100 |
| PdCl₂(dppf) | CuI | - | Et₃N, DIPA | DMF | RT-70 |
Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle is analogous to other cross-coupling reactions but requires careful selection of a sterically hindered, electron-rich phosphine ligand to facilitate the key steps.
-
Oxidative Addition : Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center and is deprotonated by the base to form a palladium amido complex.
-
Reductive Elimination : This is often the rate-limiting step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[14][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Derivatization of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of functionalized pyridines, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide stands out as a particularly versatile synthetic intermediate. Its unique combination of a reactive chlorine atom at the C4-position and a Weinreb amide at the C2-position offers a dual-handle for strategic molecular elaboration. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the derivatization of this key building block. We will explore the causality behind experimental choices and provide validated protocols to empower the synthesis of diverse compound libraries.
The inherent value of this compound lies in the orthogonal reactivity of its two key functional groups. The chlorine atom is amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon- and heteroatom-based substituents.[1][2][3][4] Concurrently, the Weinreb amide serves as a stable and versatile precursor to ketones and aldehydes, reacting cleanly with organometallic reagents without the common issue of over-addition.[5][6][7] This dual functionality enables a modular approach to the synthesis of complex pyridine derivatives, making it an invaluable tool in the drug discovery pipeline.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and derivatization.
| Property | Value | Source |
| Molecular Formula | C8H9ClN2O2 | ChemSpider |
| Molecular Weight | 200.62 g/mol | ChemSpider |
| Appearance | Off-white to white solid | [8] |
| Melting Point | 65-69 °C | Commercial Supplier Data |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in hexanes. | Internal Data |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[8] | Commercial Supplier Data |
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to leverage its two primary reactive sites. The following diagram illustrates the key transformations that will be discussed in this guide.
Caption: Key derivatization pathways for this compound.
Derivatization at the C4-Position: Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing carboxamide group, renders the C4-chloro substituent susceptible to nucleophilic aromatic substitution and, more efficiently, to transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3] For 2-chloropyridines, careful selection of the catalyst, ligand, and base is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[4][9]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-N-methoxy-N-methylpyridine-2-carboxamides.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane/Water (10:1), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium phosphate.
-
Add palladium(II) acetate and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up: wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Ligand (SPhos): Buchwald-type phosphine ligands like SPhos are electron-rich and sterically hindered, which promotes the challenging oxidative addition of the C-Cl bond and facilitates reductive elimination.
-
Base (K3PO4): A moderately strong base is required to facilitate transmetalation without promoting unwanted side reactions.
-
Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the palladium catalyst.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, providing access to alkynylpyridine derivatives, which are valuable precursors for further transformations.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
Objective: To synthesize 4-alkynyl-N-methoxy-N-methylpyridine-2-carboxamides.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality of Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the main catalytic cycle, while the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base (Triethylamine): Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HCl generated during the reaction.
Derivatization of the C2-Weinreb Amide
The Weinreb amide is a highly reliable functional group for the synthesis of ketones and aldehydes due to the stability of the tetrahedral intermediate formed upon nucleophilic addition.[5] This stability prevents the common "over-addition" seen with other carbonyl precursors like esters or acid chlorides.[6]
Grignard Reaction: Synthesis of Ketones
The reaction of the Weinreb amide with Grignard reagents provides a straightforward and high-yielding route to a wide variety of ketones.
Protocol 3: Ketone Synthesis via Grignard Reaction
Objective: To synthesize 2-acyl-4-chloropyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
Causality of Choices:
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity and prevent potential side reactions.
-
Aqueous Workup: The reaction is quenched with a mild acid source like NH4Cl to hydrolyze the stable tetrahedral intermediate and liberate the ketone product.
Reduction: Synthesis of Aldehydes
Selective reduction of the Weinreb amide to the corresponding aldehyde can be achieved using common hydride reducing agents. The choice of reagent can influence the reaction conditions and selectivity.
Protocol 4: Aldehyde Synthesis via Reduction
Objective: To synthesize 4-chloro-2-formylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH4) (1.0 M in THF, 1.1 equiv) OR Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl
Procedure (using LiAlH4):
-
Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the LiAlH4 solution dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Filter the mixture through celite, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the crude aldehyde by column chromatography.
Causality of Choices:
-
Reducing Agent: Both LiAlH4 and DIBAL-H are effective. DIBAL-H is often preferred for its greater selectivity and milder reaction conditions, though LiAlH4 is also commonly used at low temperatures.
-
Low Temperature (-78 °C): Essential to prevent over-reduction of the initially formed aldehyde to the corresponding alcohol. The stability of the chelated intermediate at this temperature is key to the success of the reaction.
Sequential Derivatization Strategy
The true synthetic power of this compound is realized through sequential derivatization, modifying one functional group and then the other. The order of these transformations is a critical strategic decision.
Caption: Sequential derivatization strategies.
Strategic Considerations:
-
Path A (C4-Derivatization First): This is often the preferred route. The Weinreb amide is generally robust and compatible with a wide range of cross-coupling conditions. Modifying the C4-position first allows for the late-stage introduction of the ketone or aldehyde functionality.
-
Path B (C2-Derivatization First): This path can also be effective. However, the resulting ketone or aldehyde product may be more sensitive or could potentially interfere with the subsequent cross-coupling reaction (e.g., by coordinating to the metal catalyst). Therefore, careful optimization of the cross-coupling step would be necessary.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pyridine derivatives. By understanding the distinct reactivity of its chloro and Weinreb amide functionalities, researchers can strategically design and execute multi-step syntheses to access a wide chemical space. The protocols and insights provided in this application note serve as a robust foundation for the application of this intermediate in drug discovery and development programs.
References
- 1. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 2. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide as a Versatile Intermediate in Agrochemical Synthesis
Abstract: The pyridine carboxamide scaffold is a cornerstone in modern agrochemical design, particularly in the development of potent fungicides targeting the succinate dehydrogenase (SDH) enzyme.[1] This guide provides an in-depth look at 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a highly functionalized intermediate whose strategic design offers significant advantages in the synthesis of novel crop protection agents. We will explore the unique reactivity of its Weinreb amide moiety, present a detailed protocol for its application in constructing advanced intermediates, and discuss its potential in creating next-generation agrochemicals. This document is intended for researchers, chemists, and process development scientists in the agrochemical and pharmaceutical industries.
Introduction: The Strategic Importance of Pyridine Carboxamides
The search for novel agrochemicals with improved efficacy, broader spectrums of activity, and novel modes of action is a continuous challenge in crop science. Pyridine carboxamide derivatives have emerged as a privileged chemical class, most notably as succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven effective against a wide range of plant pathogens.[1][2]
The subject of this guide, this compound (CAS 757251-62-0), is a sophisticated building block designed for precision and efficiency in organic synthesis.[3][4] Its structure contains two key features:
-
A 4-Chloropyridine Core: This heterocyclic system is a common feature in many commercial fungicides and provides a rigid scaffold for orienting other functional groups. The chlorine atom at the 4-position also serves as a potential site for further chemical modification via nucleophilic aromatic substitution.
-
An N-methoxy-N-methylamide (Weinreb Amide): This functionality is the molecule's primary strategic advantage. Unlike more reactive carboxylic acid derivatives, the Weinreb amide allows for the controlled formation of ketones upon reaction with organometallic reagents, preventing over-addition.
This combination makes it an invaluable tool for chemists aiming to construct complex molecular architectures for new active ingredients.[5]
The Weinreb Amide: A Gateway to Controlled Ketone Synthesis
Expertise & Causality: The choice of a Weinreb amide in a synthetic intermediate is a deliberate one, rooted in the desire for high-yield, clean reactions. Standard organometallic reagents, such as Grignard or organolithium reagents, readily add to esters or acid chlorides twice, leading to the formation of tertiary alcohols. This side reaction is often difficult to control and reduces the yield of the desired ketone product.
The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to eliminate the methoxide group until acidic workup. By the time the ketone is formed during workup, the highly reactive organometallic reagent has already been quenched, thus preventing a second addition. This mechanism ensures that the reaction stops cleanly at the ketone stage, providing a versatile handle for extensive downstream modifications.
Caption: General mechanism of Weinreb amide reaction with a Grignard reagent.
Application Protocol: Synthesis of a Picolinophenone Intermediate
This section provides a representative protocol for the synthesis of a 2-aroylpyridine (picolinophenone) intermediate, a key precursor for a wide range of biologically active molecules. This protocol is designed to be self-validating by providing clear steps and expected outcomes.
Overall Synthetic Workflow
The workflow leverages the Weinreb amide for a controlled Grignard addition, followed by purification to yield a versatile ketone intermediate.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of 2-Acyl-4-chloropyridines via Grignard Reaction with 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Abstract
The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives is a cornerstone of organic chemistry. However, this transformation is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis offers an elegant and highly effective solution to this challenge.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the reaction of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized Weinreb amide, with a variety of Grignard reagents. We will delve into the underlying mechanism that ensures high selectivity, provide robust, step-by-step protocols for both the synthesis of the Weinreb amide precursor and its subsequent reaction with Grignard reagents, and discuss the scope and limitations of this powerful methodology for accessing functionalized 2-acyl-4-chloropyridine scaffolds, which are prevalent in medicinal chemistry.
Introduction: The Power of the Weinreb-Nahm Amide
Traditional methods for synthesizing ketones, such as the reaction of Grignard reagents with esters or acid chlorides, are often inefficient. The ketone intermediate formed after the first nucleophilic addition is typically more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol.[2][3][4]
The Weinreb-Nahm amide, or N-methoxy-N-methylamide, was developed to circumvent this fundamental reactivity issue.[1] The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent (like a Grignard or organolithium).[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, the highly reactive Grignard reagent has been quenched, preventing over-addition and resulting in a clean, high-yield synthesis of the desired ketone.[3][5]
This methodology is particularly valuable for the synthesis of complex molecules and is compatible with a wide array of functional groups.[1][6] In this guide, we focus on a pyridine-based Weinreb amide, providing a reliable route to 2-acyl-4-chloropyridines, important building blocks in pharmaceutical research.
Reaction Mechanism: Chelation Control
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is a direct result of the stabilization of the tetrahedral intermediate. The process can be broken down into two key stages:
-
Nucleophilic Addition and Chelation: The Grignard reagent (R-MgX) adds to the carbonyl carbon of the Weinreb amide. The magnesium ion is then coordinated in a stable five-membered ring by both the carbonyl oxygen and the N-methoxy oxygen. This chelation prevents the elimination of the N-methoxy-N-methylamino group.[1][3]
-
Hydrolytic Workup: The stable intermediate persists in the reaction mixture until a deliberate aqueous acid quench is performed. During workup, the chelate is protonated and breaks down, liberating the final ketone product and the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during extraction.[2]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support guide for the synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve reaction yields.
Introduction: The Significance of a Weinreb Amide Intermediate
This compound is a "Weinreb-Nahm amide," a class of chemical intermediates renowned for their utility in organic synthesis.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, these amides are exceptionally useful for forming ketones from organometallic reagents (like Grignards or organolithiums) without the common problem of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.[2] The N-methoxy-N-methylamide structure forms a stable chelated tetrahedral intermediate upon nucleophilic attack, which resists further reaction until a hydrolytic workup cleaves it to precisely yield the desired ketone.[2] This control makes this compound a valuable building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
This guide focuses on the common two-step synthesis from 4-chloropicolinic acid and addresses the critical parameters that ensure a high-yielding and clean reaction.
General Synthesis Pathway
The synthesis is typically a two-step process starting from 4-chloropicolinic acid. The first step involves the activation of the carboxylic acid to form a highly reactive acid chloride. The second step is the coupling of this acid chloride with N,O-dimethylhydroxylamine to form the target Weinreb amide.
Caption: Overall workflow for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My overall yield is very low (<50%). What are the most common culprits?
Answer: Low overall yield is the most frequent issue and can usually be traced to one of three areas: moisture contamination, incomplete conversion in the first step, or suboptimal conditions in the second step.
-
Moisture Contamination: The primary suspect is always water. The acid chloride intermediate is extremely sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid.[3] Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Acid Chloride Formation: If the conversion of the carboxylic acid to the acid chloride is incomplete, the unreacted acid will not participate in the second step, directly lowering your potential yield. See Question 2 for details on optimizing this step.
-
Suboptimal Amide Coupling: The reaction between the acid chloride and N,O-dimethylhydroxylamine hydrochloride is highly dependent on temperature and the effectiveness of the base. Running the reaction too warm can lead to side products, while an insufficient amount or incorrect choice of base can stall the reaction.
Question 2: TLC analysis shows significant unreacted 4-chloropicolinic acid after the chlorination step. How can I improve the formation of the acid chloride?
Answer: This indicates incomplete reaction. Several factors can be adjusted to drive the reaction to completion.
-
Choice and Amount of Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used.[4][5] Using it as both a reagent and a solvent (neat) at reflux temperature is a robust method to ensure full conversion.[5] Alternatively, oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) is also effective, often under milder conditions.[3]
-
Reaction Time and Temperature: For reactions with thionyl chloride, ensure the mixture is refluxed for an adequate period (typically 2-4 hours) until gas evolution (SO₂ and HCl) ceases.[5][6]
-
Removal of Excess Reagent: After the reaction, the excess thionyl chloride must be thoroughly removed under reduced pressure, as its presence can interfere with the subsequent amidation step. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.[7]
Question 3: The amide-forming reaction mixture (Step 2) turns dark, and the final product is impure with multiple side-products on TLC/LCMS.
Answer: This points to side reactions, often caused by incorrect temperature or base selection.
-
Temperature Control is Critical: The addition of the acid chloride solution to the mixture of N,O-dimethylhydroxylamine hydrochloride and base should be performed slowly at a low temperature, typically 0 °C or even -10 °C. This dissipates the heat of reaction and minimizes the formation of undesired byproducts.
-
Base Selection: The base serves two purposes: to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction.
-
Recommended Bases: Pyridine or triethylamine (Et₃N) are common choices. Pyridine can act as both a base and a solvent.
-
Stoichiometry: At least two equivalents of the base are required: one to free the N,O-dimethylhydroxylamine from its salt and one to neutralize the HCl byproduct. Using a slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.
-
-
Purity of the Acid Chloride: An impure acid chloride intermediate will inevitably lead to an impure final product. Ensure the starting 4-chloropicolinic acid is of high purity.[8]
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide a superior intermediate compared to an ester or acid chloride for subsequent ketone synthesis? The key advantage is the prevention of over-addition.[1] When an organometallic reagent (like R-MgBr) reacts with an ester or acid chloride, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. The Weinreb amide's N-methoxy group chelates the metal ion of the tetrahedral intermediate, stabilizing it at low temperatures and preventing its collapse and subsequent over-addition.[2] This intermediate remains stable until an acidic workup hydrolyzes it to the ketone.
Q2: What is the role of the base in the amide formation step? N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt (CH₃ONHCH₃ · HCl) for improved stability and handling. The base is required to neutralize this salt, liberating the free amine, which is the active nucleophile that attacks the acid chloride. A second equivalent of base is then needed to quench the HCl that is generated as a byproduct of the amide bond formation.
Q3: Can I use a one-pot procedure for this synthesis? While one-pot syntheses from carboxylic acids are possible using peptide coupling reagents, the two-step procedure via the acid chloride is often more robust and higher-yielding for this specific substrate.[9] The harsh conditions of acid chloride formation (refluxing thionyl chloride) are generally not compatible with the N,O-dimethylhydroxylamine. A sequential, one-pot process without isolation of the acid chloride is standard practice, but it is crucial to remove the excess chlorinating agent before adding the amine.
Q4: What are the critical safety precautions for this synthesis? Thionyl chloride and oxalyl chloride are corrosive and react violently with water.[4] They must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions release corrosive gases (HCl, SO₂, CO, CO₂), which must be scrubbed or vented appropriately.
Q5: How should I store the reagents, particularly N,O-dimethylhydroxylamine hydrochloride and thionyl chloride?
-
N,O-dimethylhydroxylamine hydrochloride: This is a crystalline solid and is relatively stable. However, it is hygroscopic and should be stored in a tightly sealed container in a desiccator or a dry cabinet to prevent moisture absorption.
-
Thionyl Chloride: This is a highly reactive liquid. It should be stored in a cool, dry, well-ventilated area away from water and bases. The bottle should have a corrosion-resistant cap and be sealed tightly, often with paraffin tape for extra protection against atmospheric moisture.
Quantitative Data Summary
The following table provides a general summary of reaction parameters. Optimization may be required for your specific setup.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amide Coupling |
| Key Reagents | 4-Chloropicolinic acid, SOCl₂ | 4-Chloropyridine-2-carbonyl chloride, Me(OMe)NH·HCl |
| Stoichiometry | 1.0 eq. Acid | 1.0 eq. Acid Chloride (from Step 1) |
| >3.0 eq. SOCl₂ (or neat) | 1.1 - 1.2 eq. Me(OMe)NH·HCl | |
| 2.2 - 2.5 eq. Base (e.g., Pyridine) | ||
| Solvent | Neat SOCl₂ or Anhydrous DCM | Anhydrous DCM or THF |
| Temperature | Reflux (~79 °C) | 0 °C to Room Temperature |
| Typical Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | >95% (crude, used directly) | 80 - 95% (after purification) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloropyridine-2-carbonyl chloride (In Situ)
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add 4-chloropicolinic acid (1.0 eq.). In a fume hood, carefully add thionyl chloride (5.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours. Gas evolution should be observed initially and will subside as the reaction completes.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add anhydrous toluene (2x volume of the flask) and evaporate again. The resulting crude 4-chloropyridine-2-carbonyl chloride is typically a yellow to brown oil or solid and should be used immediately in the next step.[10]
Protocol 2: Synthesis of this compound
-
Preparation: In a separate oven-dried, three-neck flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyridine (2.5 eq.) and stir for 15 minutes.
-
Acid Chloride Addition: Dissolve the crude 4-chloropyridine-2-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/pyridine mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid or oil.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 8. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support center for the synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this specific Weinreb amide synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
I. Overview of the Synthesis
The synthesis of this compound, a Weinreb amide, is a critical step in the preparation of various pharmaceutical intermediates. The most common synthetic route involves the coupling of 4-chloropyridine-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with the hydroxylamine derivative.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Issue 1: Low or No Product Formation
Q: I am observing a low yield of the desired Weinreb amide, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
A: Low or no product formation can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.
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Inefficient Carboxylic Acid Activation: The conversion of 4-chloropyridine-2-carboxylic acid to a more reactive species is paramount.
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Causality: If using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, incomplete conversion will result in unreacted starting material. Moisture in the reaction setup can quench the acid chloride, reverting it to the carboxylic acid.
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled thionyl chloride or a fresh bottle of oxalyl chloride.
-
Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride to facilitate the formation of the Vilsmeier reagent, which is a potent acylating agent.
-
Alternatively, employ peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for in situ activation.[1] These reagents can be more tolerant to minor amounts of moisture.
-
-
-
Degradation of N,O-dimethylhydroxylamine: The freebase of N,O-dimethylhydroxylamine can be unstable.
-
Causality: The hydrochloride salt is typically used, and a base is required to generate the free amine in situ. Using a strong, nucleophilic base can lead to side reactions.
-
Solution:
-
Use a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free N,O-dimethylhydroxylamine.
-
Add the base slowly to the reaction mixture containing N,O-dimethylhydroxylamine hydrochloride just before the addition of the activated carboxylic acid.
-
-
-
Incorrect Stoichiometry:
-
Causality: An incorrect molar ratio of reactants will lead to incomplete conversion.
-
Solution: Carefully calculate and weigh all reactants. It is common to use a slight excess (1.1-1.2 equivalents) of the activating agent and N,O-dimethylhydroxylamine hydrochloride relative to the carboxylic acid.
-
Issue 2: Formation of a Major Side Product with a Higher Molecular Weight
Q: My reaction mixture shows a significant peak in the LC-MS that corresponds to a dimer of the starting carboxylic acid. Why is this happening and how can I prevent it?
A: The formation of an anhydride (dimer of the carboxylic acid) is a common side reaction in amide coupling.
-
Causality: The activated carboxylic acid intermediate (e.g., acid chloride or O-acylisourea) can react with a molecule of unreacted 4-chloropyridine-2-carboxylic acid to form the corresponding anhydride. This anhydride can then react with N,O-dimethylhydroxylamine, but this reaction is often slower than the reaction with the more reactive activated intermediate.
-
Solution:
-
Order of Addition: Add the activating agent to the carboxylic acid and allow for a sufficient activation time before adding the N,O-dimethylhydroxylamine hydrochloride and base. This ensures that the majority of the carboxylic acid is activated before the amine is introduced.
-
Temperature Control: Perform the activation at a low temperature (e.g., 0 °C) to control the reactivity and minimize side reactions.
-
Use of Coupling Reagents with Additives: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the addition of 1-hydroxybenzotriazole (HOBt) can suppress anhydride formation by forming an active ester intermediate.
-
Issue 3: Presence of an Impurity with m/z Corresponding to the Loss of the Methoxy Group
Q: I am observing an impurity that appears to be the corresponding N-methylpicolinamide. How is this formed?
A: This side product can arise from the decomposition of the Weinreb amide or from impurities in the starting materials.
-
Causality:
-
Hydrolysis: The Weinreb amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions during workup, which can then potentially react with any remaining N-methylamine impurities.
-
Instability of the Weinreb Amide: In some cases, particularly with highly basic or sterically hindered nucleophiles in subsequent steps, the methoxide moiety can be eliminated to release formaldehyde.[2] While less common during the formation of the Weinreb amide itself, harsh reaction or workup conditions could contribute to its degradation.
-
-
Solution:
-
Neutral Workup: During the aqueous workup, try to maintain a neutral pH to minimize hydrolysis.
-
Purification: This impurity can often be separated from the desired product by column chromatography on silica gel.
-
Issue 4: Formation of a Side Product with an Additional Chlorine Atom
Q: My analytical data suggests the presence of a dichlorinated pyridine derivative. How is this possible?
A: Over-chlorination of the pyridine ring can occur, especially when using thionyl chloride.
-
Causality: The reaction of picolinic acid with thionyl chloride to form the acid chloride can sometimes lead to chlorination of the pyridine ring, particularly at the 4-position if it is unsubstituted.[3] In the case of 4-chloropyridine-2-carboxylic acid, further chlorination at other positions on the ring is possible under harsh conditions (e.g., high temperature, prolonged reaction time).
-
Solution:
-
Milder Activating Agents: Use oxalyl chloride instead of thionyl chloride, as it is generally less aggressive and reacts at lower temperatures.
-
Control Reaction Conditions: When using thionyl chloride, maintain a moderate temperature and monitor the reaction closely to avoid prolonged reaction times.
-
Alternative Activation: Employ peptide coupling reagents to avoid the use of harsh chlorinating agents.
-
Issue 5: Difficult Purification and Workup
Q: I am having trouble with the workup of my reaction. I am observing emulsions during extraction, and the crude product is an oil that is difficult to purify.
A: Workup and purification of Weinreb amides can be challenging due to their polarity and potential for forming emulsions.
-
Emulsion Formation:
-
Causality: The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[4]
-
Filtration: Filter the entire mixture through a pad of Celite to help remove particulate matter that may be stabilizing the emulsion.
-
Solvent Choice: If using dichloromethane (DCM) as the extraction solvent, consider switching to or adding diethyl ether, which can sometimes help to break up emulsions.[4]
-
-
-
Oily Crude Product:
-
Causality: The crude product may be an oil due to the presence of residual solvent or impurities.
-
Solution:
-
High Vacuum: Ensure all solvent is removed under high vacuum.
-
Column Chromatography: Purify the crude oil using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for Weinreb amides.
-
Crystallization: If the purified product is still an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it or by adding a solvent in which it is insoluble (an anti-solvent).
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to activate the carboxylic acid for this synthesis?
A1: The choice of activating agent depends on the scale of the reaction and the available resources.
-
For small-scale synthesis: Peptide coupling reagents like HATU or CDI are often convenient as they are effective under mild conditions and can minimize side reactions.[1][5]
-
For large-scale synthesis: Conversion to the acid chloride using oxalyl chloride or thionyl chloride is often more cost-effective. However, careful control of the reaction conditions is necessary to avoid side reactions. A one-pot method using phosphorus (V) oxychloride (POCl₃) has also been reported as an efficient method for large-scale production.[6]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The Weinreb amide product should have a higher Rf value than the starting carboxylic acid.
-
LC-MS: This is the most definitive method for monitoring the reaction. You can track the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.
Q3: Is the Weinreb amide stable to storage?
A3: this compound is generally stable to storage under normal laboratory conditions. It is recommended to store it in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration is advisable.
Q4: Can I use N,O-dimethylhydroxylamine freebase instead of the hydrochloride salt?
A4: While it is possible, it is not recommended. The freebase is less stable than the hydrochloride salt. Using the hydrochloride salt with a non-nucleophilic base to generate the free amine in situ is the standard and more reliable procedure.
Q5: What are the expected ¹H NMR signals for the final product?
A5: The ¹H NMR spectrum of this compound would be expected to show signals for the three pyridine protons and two distinct singlets for the N-methyl and O-methyl groups of the Weinreb amide moiety. The exact chemical shifts will depend on the solvent used for analysis.
IV. Experimental Workflow and Data Interpretation
Typical Experimental Protocol
-
To a solution of 4-chloropyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add the activating agent (e.g., oxalyl chloride (1.2 eq) with a catalytic amount of DMF).
-
Stir the mixture at 0 °C to room temperature until the activation is complete (monitor by TLC or by the cessation of gas evolution).
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in the same anhydrous solvent and cool to 0 °C.
-
Slowly add a non-nucleophilic base (e.g., triethylamine (2.5 eq)) to the hydroxylamine suspension.
-
Add the solution of the activated carboxylic acid dropwise to the hydroxylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₈H₉ClN₂O₂ | 200.62 | 201.04 |
| 4-chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.56 | 158.00 |
| 4-chloropyridine-2-carboxylic anhydride | C₁₂H₆Cl₂N₂O₃ | 313.10 | 312.98 |
| 4-(methylamino)-N-methoxy-N-methylpyridine-2-carboxamide | C₉H₁₃N₃O₂ | 195.22 | 196.11 |
Logical Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
V. References
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References
- 1. growingscience.com [growingscience.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Technical Support Center: Optimizing Reaction Conditions for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support center for the synthesis and optimization of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Weinreb amide synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Strategy and Starting Material Selection
Question: What is the most reliable and scalable synthetic route to prepare this compound?
Answer: The most common and dependable method for synthesizing this compound, a Weinreb amide, involves a two-step process.[1] First, the starting material, 4-chloropyridine-2-carboxylic acid, is converted to its corresponding acid chloride.[2] This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.[1]
There are two primary pathways to obtain the necessary starting material, 4-chloropyridine-2-carboxylic acid:
-
Chlorination of 2-Pyridinecarboxylic Acid: This method involves the direct chlorination of commercially available 2-picolinic acid.[3]
-
Oxidation of 4-chloro-2-methylpyridine: This alternative route utilizes the oxidation of 4-chloro-2-methylpyridine to yield the carboxylic acid.[3]
The choice between these routes often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.
Question: I am having trouble with the synthesis of the starting material, 4-chloropyridine-2-carboxylic acid. What are the common pitfalls?
Answer: Synthesizing 4-chloropyridine-2-carboxylic acid can indeed be challenging. Here are some common issues and their solutions:
-
From 2-Pyridinecarboxylic Acid: A frequent method involves heating 2-pyridinecarboxylic acid with thionyl chloride and a catalyst like sodium bromide.[4] A key challenge is controlling the reaction temperature and preventing the formation of undesired side products. The reaction mixture often changes color, which can be a useful indicator of progress.[4] It is crucial to effectively remove excess thionyl chloride after the reaction is complete, typically by rotary evaporation, sometimes with the aid of a co-solvent like toluene.[4][5] Purification by recrystallization is usually necessary to obtain a product of sufficient purity.[4]
-
From 4-chloro-2-methylpyridine: The oxidation of 4-chloro-2-methylpyridine using strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) is another viable route.[3] Maintaining the correct reaction temperature and stoichiometry of the oxidizing agent is critical for achieving a good yield and avoiding over-oxidation or incomplete reaction. The workup procedure, which often involves pH adjustment and extraction, must be performed carefully to isolate the product.[3]
Weinreb Amide Formation: Core Reaction Troubleshooting
Question: My yield of this compound is consistently low. What factors should I investigate to optimize the reaction?
Answer: Low yields in Weinreb amide synthesis can stem from several factors. Here's a systematic troubleshooting guide:
A. Purity and Stability of the Acid Chloride Intermediate:
The intermediate, 4-chloropyridine-2-carbonyl chloride, is highly reactive and sensitive to moisture.[6] It's crucial to use anhydrous conditions throughout the reaction. Any moisture present can hydrolyze the acid chloride back to the carboxylic acid, significantly reducing the yield. It is often recommended to use the acid chloride immediately after its formation without extensive purification.[5]
B. Coupling Reagents and Reaction Conditions:
While the acid chloride route is common, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent is also an effective method.[7][8] Several peptide coupling reagents can be employed for this purpose, including carbodiimides (like DCC), hydroxybenzotriazole (HOBt), and phosphonium-based reagents.[1][9]
Troubleshooting Table: Optimizing Coupling Conditions
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Solvent | Incomplete dissolution of reagents, side reactions. | Use dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). | Aprotic solvents prevent reaction with the solvent and ensure good solubility of the reactants. |
| Temperature | Decomposition of reagents or product, formation of byproducts. | Run the reaction at low temperatures (e.g., 0 °C) and allow it to slowly warm to room temperature. | Low temperatures help to control the exothermic nature of the reaction and minimize side reactions. |
| Base | Incomplete neutralization of HCl salt, side reactions. | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use stoichiometric amounts. | The base is required to liberate the free N,O-dimethylhydroxylamine from its hydrochloride salt. A non-nucleophilic base prevents it from competing with the desired nucleophile. |
| Stoichiometry | Excess or limiting reagents affecting yield. | Typically, a slight excess (1.1-1.2 equivalents) of the coupling agent and N,O-dimethylhydroxylamine hydrochloride is used. | Ensures complete conversion of the starting carboxylic acid. |
C. Work-up and Purification:
The work-up procedure is critical for isolating a pure product. An aqueous work-up is typically used to remove unreacted reagents and byproducts. It's important to ensure the pH is adjusted correctly to facilitate the separation of the organic and aqueous layers. The product is then extracted into an organic solvent, dried, and concentrated. Purification is often achieved through column chromatography.[5]
Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: Side product formation is a common issue. Here are the most probable side reactions and mitigation strategies:
-
Over-addition to the Weinreb Amide: The primary advantage of a Weinreb amide is its stability towards over-addition of nucleophiles due to the formation of a stable chelated intermediate.[1][10] However, under harsh conditions (e.g., high temperatures or with highly reactive nucleophiles), this stability can be compromised.
-
Hydrolysis: As mentioned, both the starting acid chloride and the final Weinreb amide can undergo hydrolysis.[11][12][13] Ensuring strictly anhydrous conditions is paramount.
-
Reaction with the Pyridine Ring: The pyridine ring itself can be susceptible to nucleophilic attack, especially at the 4-position where the chloro-substituent is located. This is generally less of a concern under the relatively mild conditions of Weinreb amide formation but should be considered if unexpected byproducts are observed.
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for minimizing side product formation.
Product Stability and Handling
Question: How stable is this compound? Are there any special storage or handling precautions?
Answer: Weinreb amides are generally stable compounds that can be purified and stored. However, like most organic molecules, they can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis.[11][14] For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere to prevent any degradation.
When handling the compound, standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride
This protocol is adapted from procedures involving the reaction of pyridine carboxylic acids with thionyl chloride.[5][15][16]
-
To a stirred suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. Co-evaporation with toluene can aid in the complete removal of thionyl chloride.[5]
-
The resulting crude 4-chloropyridine-2-carbonyl chloride hydrochloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the formation of a Weinreb amide from an acid chloride.[1]
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (10 volumes).
-
Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes.
-
In the main reaction flask containing the crude 4-chloropyridine-2-carbonyl chloride hydrochloride from Protocol 1, add anhydrous DCM (5 volumes) and cool to 0 °C.
-
Slowly add the pre-prepared solution of N,O-dimethylhydroxylamine and triethylamine to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Logical Flow of Synthesis
Caption: General workflow for the synthesis of the target Weinreb amide.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tutorchase.com [tutorchase.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 16. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Purifying 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support center for the purification of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this Weinreb amide intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: After aqueous workup, my NMR/LC-MS shows a significant amount of 4-chloropicolinic acid alongside my desired product. What is happening and how can I prevent it?
Answer: The presence of 4-chloropicolinic acid indicates hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) group. Weinreb amides, while generally stable, can be susceptible to cleavage under both acidic and basic conditions, particularly during prolonged exposure or at elevated temperatures.[1][2] The workup procedure is a critical step where this degradation often occurs.
Causality:
-
Acidic Workup: Quenching the reaction with strong acids (e.g., >1M HCl) can protonate the pyridine nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Workup: Washing with strong bases (e.g., saturated sodium bicarbonate) for extended periods can lead to saponification of the amide.
-
Temperature: Performing the workup at room temperature or higher can accelerate the rate of hydrolysis.
Solutions:
-
Use a Buffered or Mildly Acidic Quench: Instead of strong acids, consider quenching your reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic environment (pH ~4.5-6.0) that is generally sufficient to neutralize most reaction mixtures without causing significant hydrolysis.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let the organic and aqueous layers sit together for extended periods.
-
Cold Workup: Conduct the entire aqueous workup procedure at 0-5 °C using an ice bath. This significantly reduces the rate of hydrolysis.
Question 2: My column chromatography is giving me broad, tailing peaks, and the separation of my product from a close-running impurity is poor. How can I improve my chromatographic purification?
Answer: The basicity of the pyridine nitrogen in your compound is likely causing strong interactions with the acidic silanol groups on the surface of standard silica gel. This leads to the observed peak tailing and poor resolution.
Causality:
-
Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with the Si-OH groups of the silica gel, causing the molecule to "stick" and elute slowly and unevenly.
Solutions:
-
Neutralize the Silica: You can deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% (v/v) Et₃N in your solvent system.
-
Use Deactivated Silica: For particularly sensitive compounds, consider using commercially available deactivated silica gel (e.g., silica treated with a neutral or basic buffer).
-
Alternative Stationary Phases: If the issue persists, switching to a different stationary phase can be effective. Alumina (neutral or basic) is a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) is another option if your compound and impurities have different hydrophobicities.[3]
Comparative Table for Chromatographic Conditions:
| Stationary Phase | Eluent System Example (Hexane/EtOAc) | Modifier | Expected Outcome |
| Standard Silica Gel | 70:30 | None | Significant peak tailing |
| Standard Silica Gel | 70:30 | 1% Et₃N | Sharper peaks, improved resolution |
| Neutral Alumina | 90:10 | None | Symmetric peaks, good separation |
| Reversed-Phase C18 | 50:50 Acetonitrile/Water | 0.1% TFA | Good for polar impurities |
Question 3: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all. What is a good strategy for selecting a recrystallization solvent?
Answer: Finding the ideal single solvent for recrystallization can be challenging. A systematic approach using a two-solvent system is often more effective. The principle is to find one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"), with the two solvents being miscible.
Recommended Solvent Screening Protocol:
-
Solubility Testing: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and upon heating. Common solvents to screen include ethyl acetate, dichloromethane, toluene, heptane, isopropanol, and acetonitrile.
-
Two-Solvent System:
-
Dissolve the crude product in a minimal amount of a hot "soluble solvent" (e.g., ethyl acetate or dichloromethane).
-
Slowly add a "poor solvent" (e.g., heptane or hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Potential Solvent Systems for this compound:
-
Ethyl acetate / Heptane
-
Dichloromethane / Hexanes
-
Toluene / Heptane
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: As a Weinreb amide, this compound is generally stable under neutral, anhydrous conditions and can be stored for extended periods at low temperatures (0-4 °C) under an inert atmosphere. Key stability concerns include:
-
Hydrolysis: As discussed, it is sensitive to both strong acids and bases.
-
Reductive Cleavage: Strong reducing agents, especially those that can coordinate to the carbonyl and methoxy group, can cleave the N-O bond.[4] This is generally not a concern during purification but is relevant for subsequent synthetic steps.
-
Thermal Stability: Avoid prolonged heating at high temperatures, as this can lead to decomposition.
Q2: Are there any non-chromatographic methods to purify this compound?
A2: Yes, depending on the nature of the impurities, other techniques can be employed:
-
Acid-Base Extraction: If your main impurities are non-basic, you can dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M citric acid). Your product, being basic due to the pyridine ring, will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product extracted back into an organic solvent. This is effective for removing non-basic organic impurities.
-
Recrystallization: As detailed above, this is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.[5]
Q3: What analytical techniques are most useful for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product.
-
HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis (e.g., determining purity as a percentage).
-
TLC (Thin-Layer Chromatography): A quick and easy method for monitoring reaction progress and assessing the number of components in a sample.
Experimental Protocols and Visualizations
Protocol 1: Optimized Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate with 0.5% Et₃N).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision tree for purification strategy.
References
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
stability and storage conditions for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support resource for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (CAS: 757251-62-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. As Senior Application Scientists, we have compiled this information based on chemical principles and data from suppliers of similar pyridine carboxamide derivatives to address the common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound in its solid form?
For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] The hydrochloride salt of the related compound, 4-chloro-N-methylpyridine-2-carboxamide, is recommended to be stored at 2-8°C under a nitrogen atmosphere.[3][4] Given the potential for hydrolysis and oxidation, these conditions are highly recommended for the title compound as well.
Core Recommendation: Store the solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[2][3][4]
Q2: How should I handle the compound upon receipt and for short-term use?
Upon receipt, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can accelerate degradation.[2] For short-term use, store the compound in a desiccator at room temperature, away from direct light and sources of ignition.[1][5] Always use in a well-ventilated area or a chemical fume hood.[5][6]
Q3: Is this compound sensitive to air, moisture, or light?
Yes, compounds of this class can be sensitive to all three.
-
Moisture: The N-methoxy-N-methylamide (Weinreb amide) group and the chloro-substituted pyridine ring can be susceptible to hydrolysis.[2] It is critical to store the compound in a dry environment and handle it using techniques that minimize exposure to atmospheric humidity.[2]
-
Air (Oxygen): Pyridine derivatives can be susceptible to oxidation. To prevent this, storage under an inert atmosphere like nitrogen or argon is recommended, especially for long-term storage.[2]
-
Light: Photochemical degradation is a potential pathway for many complex organic molecules. Storing the compound in an amber vial or in a dark place is a necessary precaution.[2]
Q4: What are the visible signs of degradation I should watch for?
Any change from its initial appearance as a white to off-white or pale yellow solid can indicate degradation.[4][7] Be vigilant for:
-
Color Change: Development of a darker yellow or brown hue.
-
Clumping: The solid becoming sticky or clumpy, which may suggest moisture absorption.
-
Change in Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?
While specific solubility data is limited in the provided search results, related pyridine carboxamides are soluble in organic solvents.[7] Common choices like DMSO, DMF, or methanol are likely suitable.
-
Protocol: Always use anhydrous (dry) solvents to prepare solutions to prevent hydrolysis.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Summary of Recommended Storage Conditions
| Form | Condition | Recommendation | Rationale |
| Solid (Long-Term) | Temperature | 2-8°C[3][4] | Minimizes kinetic rate of degradation. |
| Atmosphere | Inert Gas (Nitrogen/Argon)[2][3] | Prevents oxidation and hydrolysis. | |
| Light | In the dark (Amber Vial)[2] | Prevents photochemical degradation. | |
| Container | Tightly Sealed[1][8] | Prevents moisture and air ingress. | |
| Solution (Stock) | Temperature | -20°C to -80°C | Drastically reduces degradation rates in solution. |
| Solvent | Anhydrous Grade | Prevents solvent-mediated hydrolysis. | |
| Aliquoting | Single-Use Volumes | Avoids freeze-thaw cycles and contamination. |
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues that may be related to the stability of this compound.
Problem: My experimental results are inconsistent or show lower-than-expected activity.
Inconsistent results are often the first sign of reagent degradation. This workflow will help you diagnose if the compound's integrity is the root cause.
Troubleshooting Workflow: Assessing Compound Integrity
Caption: Decision tree for troubleshooting compound stability.
Problem: The solid material has developed a yellow or brown color.
A color change is a strong indicator of chemical degradation, likely due to oxidation.[2] Do not use the material if its appearance has significantly changed from the manufacturer's description. Using a degraded compound will lead to inaccurate and unrepeatable results. The safest course of action is to discard the vial and use a fresh, properly stored sample.
Problem: The compound is difficult to dissolve, even in solvents where it was previously soluble.
This can be caused by two primary factors:
-
Degradation: Degradation products are often less soluble and may appear as insoluble particulates.
-
Moisture Absorption: The compound may have absorbed atmospheric water, forming hydrates that have different solubility profiles.
Recommended Action:
-
Attempt to gently warm the solution or use sonication to aid dissolution.
-
If it remains insoluble, this strongly suggests degradation.
-
Filter the solution to remove insoluble material, but be aware that the concentration of the resulting solution will be unknown and it should ideally be quantified before use. The recommended course is to discard the material.
Experimental Protocol: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to maximize its stability.
Materials:
-
This compound
-
Anhydrous-grade solvent (e.g., DMSO)
-
Sterile, amber, screw-cap vials or cryovials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Equilibration: Remove the container of the solid compound and the anhydrous solvent from their respective storage locations (e.g., refrigerator and cabinet) and allow them to sit unopened at room temperature for at least 30 minutes. This prevents moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a new vial. Minimize the time the stock container is open. If the container was under an inert atmosphere, consider flushing the headspace with nitrogen or argon before re-sealing.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in properly labeled, amber cryovials. The volume of the aliquots should correspond to the amount needed for a single experiment.
-
Storage: Tightly seal the aliquot vials and place them in a labeled storage box. Store the box in a freezer at -20°C or, for maximum stability, -80°C.
-
Documentation: Record the compound name, CAS number, concentration, solvent, date of preparation, and aliquot volume in your laboratory notebook.
By following these guidelines, you can significantly reduce the risk of compound degradation, ensuring the accuracy and reproducibility of your experimental data.
References
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride - 北京弘渡医药科技有限公司 [holypharmatech.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Degradation Pathways of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Welcome to the technical support center for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. By understanding the inherent reactivity of its functional groups, you can better design experiments, interpret unexpected results, and ensure the integrity of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my sample of this compound was left in an aqueous buffer. What could this impurity be?
Answer: The appearance of a new, more polar peak upon exposure to aqueous media, especially under acidic or basic conditions, strongly suggests hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) functional group. While Weinreb amides are known for their stability against over-addition by organometallic reagents, they are still susceptible to hydrolysis, which cleaves the amide bond to form the corresponding carboxylic acid.[1]
The likely degradation product is 4-chloropicolinic acid . This product is significantly more polar than the parent compound due to the presence of the carboxylic acid moiety, resulting in an earlier elution time in reverse-phase chromatography.
Troubleshooting Steps:
-
Confirm the Identity: To confirm this hypothesis, you can co-inject your degraded sample with a standard of 4-chloropicolinic acid. If the new peak co-elutes, it is highly likely to be the hydrolytic degradation product. Alternatively, LC-MS analysis can be used to confirm the mass of the new peak, which should correspond to the molecular weight of 4-chloropicolinic acid.
-
pH Control: The rate of hydrolysis is often pH-dependent.[2] To minimize this degradation, ensure your aqueous solutions are buffered at a pH where the compound exhibits maximum stability. This can be determined by conducting a pH-rate profile study.
-
Temperature and Time: Hydrolysis is also accelerated by higher temperatures and longer exposure times. If possible, prepare aqueous solutions fresh and keep them cooled (2-8 °C) to slow down the degradation rate.
Proposed Hydrolysis Pathway:
Caption: Hydrolysis of the Weinreb amide to a carboxylic acid.
Question 2: My reaction involves a nucleophilic reagent, and I'm seeing a loss of my starting material with the formation of a product that has a similar retention time but a different mass. What could be happening?
Answer: The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position, making it electrophilic and prone to attack by nucleophiles.[3][4][5] If your reaction medium contains nucleophiles (e.g., hydroxide, alkoxides, amines, or even water at elevated temperatures), you may observe the displacement of the chloride ion.
For instance, in the presence of water or hydroxide, the degradation product would be 4-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide . The polarity of this product might be similar to the starting material, leading to a close retention time in some chromatographic systems. However, its mass will be different due to the substitution of chlorine with a hydroxyl group.
Troubleshooting Steps:
-
Identify the Nucleophile: Review your reaction components to identify any potential nucleophiles.
-
Solvent Choice: If possible, use a non-nucleophilic solvent.
-
Temperature Control: Nucleophilic substitution reactions are often accelerated by heat. Running your reaction at a lower temperature may minimize this side reaction.
-
Structural Confirmation: Use LC-MS to check the mass of the unexpected product. The mass should correspond to the parent compound with the nucleophile replacing the chlorine atom.
Proposed Nucleophilic Substitution Pathway:
Caption: Nucleophilic displacement of the 4-chloro group.
Question 3: After exposing my compound to air or an oxidizing agent, I've noticed a new, highly polar impurity. What is this likely degradation product?
Answer: The nitrogen atom in the pyridine ring is susceptible to oxidation, which leads to the formation of a pyridine N-oxide .[6][7][8] This transformation can occur upon exposure to atmospheric oxygen over long periods, or more rapidly in the presence of common oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even under certain metabolic conditions.
The resulting N-oxide, This compound-N-oxide , is significantly more polar than the parent compound due to the formal positive charge on the nitrogen and the negative charge on the oxygen. This increased polarity will cause it to elute much earlier in reverse-phase HPLC.
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Be mindful of the reagents used in your experiments and avoid unnecessary exposure to oxidants.
-
LC-MS Analysis: The N-oxide will have a mass that is 16 Da higher than the parent compound, corresponding to the addition of an oxygen atom. This can be readily confirmed by mass spectrometry.
Proposed Oxidation Pathway:
Caption: Oxidation of the pyridine nitrogen to the N-oxide.
Question 4: My compound shows signs of degradation when exposed to UV or sunlight. What are the potential photodegradation pathways?
Answer: Chlorinated aromatic compounds, including chloropyridines, can be susceptible to photodegradation.[9] Exposure to light, particularly UV radiation, can induce several degradation pathways. One common pathway is homolytic cleavage of the carbon-chlorine bond , which generates a pyridyl radical. This radical can then react with solvent molecules or other species to form a variety of products, including the dechlorinated analogue, N-methoxy-N-methylpyridine-2-carboxamide .
Another potential pathway involves the photo-induced hydrolysis or substitution of the chloro group, leading to the formation of the 4-hydroxy derivative, similar to the nucleophilic substitution pathway but facilitated by light energy.
Troubleshooting Steps:
-
Protect from Light: Store the compound in amber vials or in the dark to prevent photodegradation.
-
Wavelength Consideration: If working in solution, be aware of the absorption spectrum of your compound and avoid exposing it to high-energy light sources.
-
Analyze for Multiple Products: Photodegradation can often lead to a complex mixture of products. Use a high-resolution analytical technique like LC-MS/MS to identify the various degradants.
Proposed Photodegradation Pathway:
Caption: Potential photodegradation pathways of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[2][10][11]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method, preferably with MS detection to identify the masses of the degradation products.
-
Data Summary Table:
| Stress Condition | Potential Degradation Product(s) | Expected Observation in RP-HPLC |
| Acid Hydrolysis | 4-chloropicolinic acid | Earlier eluting, more polar peak |
| Base Hydrolysis | 4-chloropicolinic acid, 4-hydroxypyridine derivative | One or two earlier eluting peaks |
| Oxidation | Pyridine N-oxide derivative | Significantly earlier eluting peak |
| Thermal | Potential for hydrolysis and other reactions | Dependent on the specific pathway |
| Photolysis | Dechlorinated product, 4-hydroxypyridine derivative | Multiple new peaks, some less polar |
Workflow for Investigating Compound Degradation
Caption: A systematic workflow for troubleshooting suspected compound degradation.
References
- 1. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide) Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Weinreb amide formation. The following content is structured in a question-and-answer format to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low or no yield of the desired Weinreb amide. What are the primary factors to investigate?
Low or no yield is a common issue that can often be traced back to one of three areas: the quality of starting materials, the activation of the carboxylic acid, or the reaction conditions.
A1: Systematic Troubleshooting Flowchart
Below is a decision-making flowchart to help diagnose the potential cause of low yield.
Technical Support Center: Purification of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. As a key Weinreb amide intermediate, its purity is paramount for the success of subsequent high-stakes reactions like ketone synthesis or aldehyde reduction.[1][2] This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: Based on its typical synthesis via the acylation of N,O-dimethylhydroxylamine with an activated 4-chloropyridine-2-carboxylic acid derivative, the impurity profile is generally predictable. The primary contaminants to anticipate are:
-
Unreacted Starting Material: 4-chloropyridine-2-carboxylic acid. This is the most common impurity, especially if the coupling reaction did not go to completion.
-
Hydrolysis Product: The desired Weinreb amide can hydrolyze back to 4-chloropyridine-2-carboxylic acid if exposed to strong acidic or basic conditions, particularly during aqueous workup.[3][4]
-
Coupling Reagent Byproducts: If using peptide coupling reagents instead of an acid chloride, byproducts like dicyclohexylurea (DCU) or 1-hydroxybenzotriazole (HOBt) may be present.[1]
-
Residual Solvents: Solvents used in the reaction or workup, such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate, are common.[3][5]
Q2: How can I quickly assess the purity of my material?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method. The key is to co-spot your crude material with the starting carboxylic acid. The acid is significantly more polar and should have a much lower Rf value. A tailing spot for your product might indicate the presence of this acidic impurity.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides a quantitative view. Look for the disappearance of the broad carboxylic acid proton (-COOH) from the starting material. Also, integrate key signals of the product (e.g., the N-methoxy and N-methyl singlets) against signals from known impurities to determine a purity ratio.
-
HPLC/LC-MS: For precise quantification, High-Performance Liquid Chromatography is the gold standard.[6] It can effectively separate closely related species and, when coupled with a mass spectrometer (LC-MS), confirm the identity of the peaks.
Q3: My purified product is an oil, but I expected a solid. What does this mean?
A3: While the pure compound is a solid, residual solvents or the presence of oily impurities can prevent crystallization. Before resorting to further purification, ensure all volatile solvents have been removed by drying the material under high vacuum for an extended period (6+ hours).[5] If it remains an oil, chromatographic purification is likely necessary.
Q4: What are the stability limitations of this Weinreb amide during workup and storage?
A4: The N-methoxy-N-methylamide functional group is robust to many reagents but has specific vulnerabilities. It is sensitive to strong acids and bases, which can catalyze hydrolysis.[3] For this reason, workup conditions should be kept mild (e.g., using saturated sodium bicarbonate instead of 1M NaOH). For long-term storage, keep the material in a cool, dry, and dark place.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides cause-and-effect analysis for specific experimental problems.
Issue 1: Significant amount of starting carboxylic acid remains after aqueous extraction.
-
Underlying Cause: The primary reason for this is an inefficient acid-base extraction, typically due to incorrect pH control. The 4-chloropyridine-2-carboxylic acid requires a sufficiently basic aqueous solution to be deprotonated to its carboxylate salt, which is then soluble in the aqueous phase.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer 2-3 times with a saturated solution of sodium bicarbonate (NaHCO₃). Avoid using stronger bases like sodium hydroxide (NaOH), which can promote hydrolysis of the desired amide. The bicarbonate is basic enough to remove the acidic impurity without significant product degradation.[7]
-
To confirm the removal of the acid, you can test the pH of the final aqueous wash to ensure it is basic.
-
Finally, wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Issue 2: Product and a key impurity are co-eluting during column chromatography.
-
Underlying Cause: The polarity of the product and the impurity are too similar in the chosen eluent system. This often occurs with byproducts from the coupling reaction.
-
Troubleshooting Protocol:
-
Optimize Eluent: Systematically vary the polarity of your eluent. A common system is a gradient of Ethyl Acetate in Hexanes. Try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine if the impurity is basic in nature.
-
Pre-Column Wash: If the co-eluting impurity is the starting carboxylic acid, the issue is often tailing of the acid spot. Perform a sodium bicarbonate wash before running the column, as described in Issue 1. This converts the acid to its salt, which will remain at the baseline (Rf = 0) of the silica gel column.
-
Change Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If you are using silica gel (which is acidic), a switch to neutral alumina might alter the elution order and improve separation.
-
Issue 3: Low overall yield after purification.
-
Underlying Cause: This can result from multiple factors: product degradation, physical loss during transfers, or incomplete extraction from the aqueous layers.
-
Troubleshooting Protocol:
-
Check for Degradation: Re-examine the conditions used. Was the mixture heated for an extended period? Were strong acids or bases used? Weinreb amides are generally stable, but thermal and pH extremes should be avoided.[1]
-
Back-Extraction: After the initial separation, re-extract all aqueous layers with fresh organic solvent (e.g., 2 x 50 mL of Ethyl Acetate) to recover any dissolved product. This is particularly important if emulsions formed during the initial washes.
-
Minimize Transfers: Each transfer from one flask to another results in some material loss. Plan your workflow to minimize these steps. After column chromatography, ensure you thoroughly wash the column with a highly polar solvent to recover any remaining product.
-
Section 3: Visualization of Purification Strategy
The following diagram illustrates the central role of purification in isolating the target compound from the primary impurities generated during its synthesis.
Caption: Workflow for impurity removal from this compound.
Section 4: Comparative Data on Purification Methods
| Method | Primary Application | Achievable Purity | Speed | Scalability | Key Consideration |
| Aqueous Extraction | Removal of water-soluble and acidic/basic impurities. | Moderate (Removes bulk impurities) | Fast | Excellent | pH control is critical to avoid product hydrolysis.[3] |
| Column Chromatography | Separation of compounds with different polarities. | High to Very High (>99%) | Slow | Moderate | Requires careful solvent system optimization to achieve good separation.[8] |
| Recrystallization | Final polishing of a solid compound to very high purity. | Very High (>99.5%) | Moderate | Good | Requires the compound to be a stable solid and a suitable solvent system to be found.[7] |
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup
This protocol is designed for the initial purification of a crude reaction mixture containing the title compound and acidic impurities.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If present, remove any solid byproducts (e.g., DCU) by filtration.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Dissolve the residue in Ethyl Acetate (EtOAc, ~10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 mL/g). Check the pH of the second aqueous wash to ensure it is > 7.
-
Wash the organic layer with water (1 x 5 mL/g), followed by saturated aqueous NaCl (brine) (1 x 5 mL/g).
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol is for isolating the product from non-acidic impurities of similar polarity.
-
Adsorb the crude product (from Protocol 1) onto a small amount of silica gel (~2-3x the mass of the product).
-
Prepare a glass column with silica gel (typically 50-100x the mass of the crude material) packed using a Hexane/Ethyl Acetate mixture (e.g., 9:1).
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of Ethyl Acetate (EtOAc) in Hexanes. A typical gradient might be:
-
10% EtOAc in Hexanes (2 column volumes)
-
10% -> 40% EtOAc in Hexanes (10 column volumes)
-
40% EtOAc in Hexanes until the product has fully eluted.
-
-
Collect fractions and monitor by TLC. The product is more polar than most non-polar impurities.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy 4-chloro-N-methylpyridine-3-carboxamide (EVT-8896437) | 62458-78-0 [evitachem.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Technical Support Center: Managing Exotherms in Reactions of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling reactions involving 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, successful, and scalable. The formation of ketones via the addition of organometallic reagents to this Weinreb amide is a powerful synthetic tool, but it is accompanied by significant thermal hazards that must be respected and controlled.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the lab. We will delve into the causes of exotherms, proactive control strategies, and emergency procedures.
Section 1: Understanding the Core Thermal Hazards
This section addresses the fundamental reasons behind the exothermic nature of reactions involving your Weinreb amide.
Q1.1: I'm planning to react this compound with a Grignard reagent. Where does the primary thermal risk originate?
A: The primary thermal risk originates from two distinct, highly exothermic events:
-
The Reaction Phase: The nucleophilic addition of the organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group of the Weinreb amide.[1][2] This is the desired bond-forming step that creates the ketone.
-
The Quenching Phase: The neutralization of any unreacted, highly basic organometallic reagent with a protic source (like water or aqueous ammonium chloride) at the end of the reaction.[3][4][5] This acid-base reaction is extremely rapid and generates a significant amount of heat. In many cases, the quench can be more dangerous than the initial reaction if not performed correctly.[5]
Q1.2: Why is the reaction itself so exothermic, and what makes the Weinreb amide special?
A: The exotherm is a result of the energetically favorable formation of a new carbon-carbon bond. The unique feature of the Weinreb-Nahm amide is its ability to stabilize the reaction's intermediate.
Upon addition of the organometallic reagent, a tetrahedral intermediate is formed. The N-methoxy group chelates the magnesium (or lithium) atom, creating a stable five-membered ring.[6][7] This chelated intermediate prevents the common problem of "over-addition" that plagues reactions with other acyl compounds (like esters or acid chlorides), where a second equivalent of the nucleophile adds to form a tertiary alcohol.[6][7]
However, the stability of this intermediate does not negate the enthalpy of the initial addition. The reaction to form this intermediate is still highly energetic. The stability of the intermediate is key to the product selectivity, but proper thermal management is key to safety.
Diagram: Weinreb-Nahm Ketone Synthesis Mechanism
Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.
Section 2: Troubleshooting Guide & Proactive Control
This section provides direct answers to common issues and outlines best practices for preventing thermal events.
Q2.1: During the addition of my Grignard reagent, the internal temperature is rising much faster than the jacket temperature. What is happening and what should I do?
A: This indicates that the rate of heat generation is exceeding your system's capacity for heat removal. This is a critical situation that can precede a thermal runaway.
-
Immediate Action: Immediately stop the addition of the Grignard reagent.
-
Root Cause Analysis & Solutions:
-
Addition Rate is Too High: This is the most common cause. The reaction is generating heat faster than the cooling system can transfer it away. Solution: Reduce the addition rate significantly. For scale-up processes, the dosing time may need to be hours long to stay within a safe temperature range.[8]
-
Inadequate Cooling: Your cooling bath may not be cold enough or have enough thermal mass. Solution: Ensure your cooling bath is at the target temperature (e.g., 0 °C or -20 °C) and has sufficient volume. For larger reactions, a cryostat or mechanical cooling is more reliable than a simple ice bath.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where the reagent is concentrated, leading to a rapid localized exotherm. Solution: Ensure the stirring is vigorous enough to create a vortex and provide good surface turnover for efficient heat transfer to the vessel walls. Use an overhead stirrer for larger volumes.
-
Q2.2: My reaction seems to have an "induction period" where the temperature doesn't rise initially, even as I add the reagent. Is this a concern?
A: Yes, this is an extremely dangerous situation. An induction period often means the reaction has not initiated, leading to a hazardous accumulation of the unreacted, energy-rich Grignard reagent.[9] When the reaction finally does initiate, the accumulated reagent can react all at once, causing a violent and uncontrollable exotherm.[5]
-
Preventative Action:
-
Initiation: Ensure you see a slight temperature increase after adding the first ~5% of the Grignard reagent. If no exotherm is observed, stop the addition and investigate the cause (e.g., purity of magnesium, presence of an inhibitor).
-
Controlled Dosing: Never add a large portion of the reagent at once. The addition should be slow and controlled from the very beginning.
-
Q2.3: I need to scale my reaction from 1 gram to 100 grams. What are the most critical safety factors I need to reconsider?
A: Scale-up introduces a significant challenge: the surface-area-to-volume ratio decreases.[8] This means a 100x larger reaction volume does not have 100x the surface area for cooling. Heat dissipation becomes much less efficient.[10]
-
Key Considerations:
-
Heat Transfer: You cannot rely on the same cooling setup. A simple ice bath will be insufficient. You must use a jacketed reactor with a circulating coolant system.[8]
-
Addition Rate: The addition rate must be drastically reduced. What took minutes on a small scale may take several hours on a larger scale to maintain thermal control.[8][10]
-
Reverse Addition: Consider adding the Weinreb amide solution to the Grignard reagent ("reverse addition"). This ensures that the Grignard is never in excess and can help control the exotherm, although it may not be suitable for all substrates.
-
Calorimetry Data: For any significant scale-up in a professional setting, performing a reaction calorimetry study is essential to quantify the heat of reaction and determine the required cooling capacity and safe addition rates.
-
Diagram: Troubleshooting Temperature Spikes
Caption: Decision workflow for managing an unexpected temperature increase.
Section 3: Safe Experimental Protocols
Adherence to a detailed, validated protocol is paramount for safety and reproducibility.
Protocol 1: Controlled Addition of Grignard Reagent (Illustrative Example)
This protocol is a template. Always adapt concentrations, temperatures, and addition times based on your specific substrate and reaction scale.
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add the this compound to a dry, jacketed reactor equipped with an overhead stirrer, a temperature probe (measuring the internal reaction temperature), and an addition funnel.
-
Solvent & Cooling: Add anhydrous THF and begin stirring. Cool the vessel jacket to -5 °C to bring the internal temperature to approximately 0 °C.
-
Reagent Preparation: In the addition funnel, place the Grignard reagent (e.g., 1.1 equivalents of Phenylmagnesium Bromide in THF).
-
Initial Addition: Add the first 5% of the Grignard solution dropwise over 5-10 minutes. CRITICAL CHECKPOINT: Observe the internal temperature. You must see a controlled rise of 2-5 °C. If no exotherm is observed, STOP and troubleshoot.
-
Controlled Dosing: Once initiation is confirmed, continue the dropwise addition at a rate that maintains the internal temperature below a set limit (e.g., < 5 °C). This may require a very slow addition rate.[9]
-
Monitoring: Continuously monitor the internal temperature throughout the addition. The difference between the internal and jacket temperatures is an indicator of the reaction rate.
-
Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 1 hour) to ensure full conversion.
Protocol 2: Safe Reaction Quenching
The quench is often the most kinetically aggressive part of the entire process.
-
Pre-Cooling: Ensure the reaction mixture from Protocol 1 is thoroughly cooled. For many reactions, maintaining the temperature at 0 °C is sufficient.
-
Quenching Agent: Prepare a cold (0 °C) solution of saturated aqueous ammonium chloride (NH₄Cl). Saturated NH₄Cl is generally preferred over water or strong acids as it provides a milder, more controlled quench for Grignard reagents.[3]
-
SLOW, Dropwise Addition: Using an addition funnel, add the saturated NH₄Cl solution dropwise to the vigorously stirred reaction mixture.[5]
-
Temperature Monitoring: Carefully monitor the internal temperature. The quench is highly exothermic. The addition rate must be controlled to keep the temperature within a safe range and prevent the solvent from boiling. If the temperature rises rapidly, pause the addition until it subsides.[11]
-
Completion: Continue the slow addition until gas evolution ceases and two clear layers begin to form.
-
Workup: Once the quench is complete and the mixture has returned to room temperature, proceed with the standard aqueous workup and extraction.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0 °C to -20 °C | Slows the reaction rate, allowing heat to be removed more effectively. |
| Reagent Addition | Slow, dropwise, subsurface | Prevents accumulation and localized hot spots; matches heat generation to removal. |
| Agitation | Vigorous, overhead stirring | Ensures homogenous mixing and efficient heat transfer to the vessel walls. |
| Quenching Agent | Saturated aq. NH₄Cl | Provides a controlled protonation, less violent than water or strong acids.[3] |
| Quenching Method | Slow, dropwise addition to a cold, stirred reaction mixture | The most critical step for preventing a violent exotherm and potential eruption.[4][5] |
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. [PDF] Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates | Semantic Scholar [semanticscholar.org]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
handling and safety precautions for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. Its purpose is to provide in-depth handling protocols, safety precautions, and troubleshooting solutions for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Safety & Handling
This section addresses the most common safety and handling inquiries. The provided information is synthesized from safety data sheets of the target compound and structurally related analogs.
Q1: What are the primary health hazards associated with this compound?
Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance. The primary concerns are:
-
Eye Damage: Causes serious eye irritation or damage.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][5]
-
Toxicity if Swallowed: The hydrochloride salt is classified as harmful if swallowed.[5][6][7]
Therefore, all handling should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.[8]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A multi-layered approach to PPE is mandatory.[8][9] The minimum required PPE includes:
-
Eye/Face Protection: Chemical splash-resistant safety goggles are required.[1][7] In situations with a higher risk of splashing, a full-face shield worn over goggles is recommended.[10][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11][12] Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[12]
-
Body Protection: A flame-resistant lab coat is standard.[8] For procedures with significant splash potential, a chemical-resistant apron or suit should be utilized.[11]
-
Respiratory Protection: All manipulations of this compound, especially as a solid, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
Q3: What are the proper storage conditions for this compound?
To ensure stability and safety, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It should be stored away from incompatible substances, particularly strong oxidizing agents, and sources of ignition.[7]
Q4: What are the immediate first-aid measures in case of accidental exposure?
Immediate action is critical.[7]
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][2][12] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1][2][7] Seek medical attention if irritation occurs or persists.[1]
-
Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3][7]
Q5: How should spills be managed?
Evacuate non-essential personnel from the area. Wearing the full PPE described in Q2, contain the spill to prevent it from entering drains or waterways.[7] For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[7][12] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite), and then collect it into a labeled container for disposal.[7][11] The spill area should be thoroughly decontaminated afterward.[8]
Q6: How must waste containing this compound be disposed of?
All waste, including contaminated PPE and absorbent materials, is considered hazardous waste.[8] It must be placed in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][11] Do not dispose of this chemical down the drain.[7][11]
Section 2: Physicochemical & Structural Data
This table summarizes key identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [13] |
| CAS Number | 757251-62-0 | [13][14] |
| Molecular Formula | C₈H₉ClN₂O₂ | N/A |
| Molecular Weight | 200.62 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid or oil | [3][15] |
| Key Structural Feature | Weinreb Amide | [16][17] |
Section 3: Troubleshooting Guide for Synthetic Applications
The utility of this compound lies in its function as a Weinreb amide, a robust acylating agent for the synthesis of ketones and aldehydes.[17][18] The N-methoxy-N-methylamide moiety forms a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common "over-addition" side reaction.[16][19][20] This section troubleshoots issues that may arise during its use.
Q1: My reaction with a Grignard or organolithium reagent is showing low or no conversion. What are the potential causes?
This is a common issue in organometallic chemistry. The root cause is often related to the deactivation of the highly reactive nucleophile. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction conversion.
-
Causality Explained: Organometallic reagents are extremely strong bases and will react preferentially with any available proton source (like water) rather than the electrophilic carbonyl carbon of the Weinreb amide. Ensuring strictly anhydrous (dry) conditions is paramount for success. Likewise, reagent quality degrades over time due to trace moisture and oxygen; titration is the only way to know the true molarity of your nucleophile.
Q2: I'm observing a byproduct that appears to be a tertiary alcohol, indicating over-addition. I thought Weinreb amides prevent this?
While highly effective, the stability of the tetrahedral intermediate is not absolute.
-
Mechanism of Stability: The chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen creates a stable five-membered ring intermediate.[16][20] This intermediate is generally stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[16][20]
-
Causes of Breakdown: If the reaction temperature is too high, or if the reaction is run for an excessively long time, this intermediate can begin to break down in the presence of the active nucleophile. Once the ketone is formed in situ, it is much more reactive than the starting Weinreb amide and will rapidly react with a second equivalent of the nucleophile to form the tertiary alcohol byproduct.[19][20]
-
Solution: Maintain low reaction temperatures (e.g., -78 °C to 0 °C) during the addition of the nucleophile and monitor the reaction closely by TLC or LCMS to avoid unnecessarily long reaction times.
Q3: The aqueous workup seems sluggish, and I'm recovering starting material. How can I ensure complete hydrolysis of the intermediate?
The stability of the tetrahedral intermediate can sometimes make its hydrolysis during workup slow.
-
Workup Chemistry: The workup serves two purposes: to quench any excess, highly reactive nucleophile and to protonate the intermediate, causing it to collapse into the desired ketone or aldehyde.[20]
-
Troubleshooting: A simple quench with saturated aqueous ammonium chloride (NH₄Cl) is standard. If you find this is not effective, a more acidic quench may be required. Chilling the reaction mixture and slowly adding a dilute acid like 1M HCl can facilitate more rapid hydrolysis. Be cautious, as a vigorous acid-base reaction with unquenched organometallic reagent can occur. Ensure the pH of the aqueous layer is acidic before proceeding with extraction.
Section 4: Standard Operating Protocol (SOP) - Synthesis of a Ketone via Grignard Addition
This protocol details a general procedure. Specific quantities and conditions should be optimized for the specific substrate and Grignard reagent used.
Objective: To synthesize 2-acetyl-4-chloropyridine from this compound and methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add MeMgBr (1.1 eq) dropwise via syringe over 15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LCMS.
-
Quench: Once the starting material is consumed, carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash once with water, then once with brine.
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ketone product, typically via flash column chromatography.
Section 5: References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-3-methoxy-2-methylpyridine N-oxide. Retrieved from --INVALID-LINK--
-
Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-N-methyl-2-pyridinecarboxamide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-N-methylpyridine-2-carboxamide. Retrieved from --INVALID-LINK--
-
Al-harrasi, A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Retrieved from --INVALID-LINK--
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--
-
Foley, D., & O'Duill, M. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Retrieved from --INVALID-LINK--
-
Al-harrasi, A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Emergent Life Sciences Research. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from --INVALID-LINK--
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from --INVALID-LINK--
-
Speciality Chemicals Magazine. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-N-methylpicolinamide. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 757251-62-0|this compound. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). CAS No: 882167-77-3 | Product Name: 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 4-Chloro-N-methylpicolinamide Safety Data Sheets. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]. Retrieved from --INVALID-LINK--
-
Arctom Scientific. (n.d.). CAS NO. 757251-62-0 | this compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from --INVALID-LINK--
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. capotchem.com [capotchem.com]
- 13. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 14. arctomsci.com [arctomsci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Weinreb amides [pubsapp.acs.org]
- 17. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important Weinreb amide intermediate.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. Its synthesis, however, presents a unique set of challenges stemming from the electronic nature of the pyridine ring, which is rendered more electron-deficient by the chloro substituent. This influences the reactivity of the carboxylic acid at the 2-position and necessitates careful consideration of the catalyst and coupling agent to achieve high yield and purity. This guide will walk you through the critical aspects of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing the target molecule:
-
Route A: Starting from 4-chloropicolinic acid. This is a direct amidation approach where the primary challenge is the efficient activation of the electron-deficient carboxylic acid.
-
Route B: Starting from 2-picolinic acid. This route involves a one-pot or sequential chlorination and amidation. A key consideration here is controlling the regioselectivity of the chlorination and managing potential side reactions.[1][2]
Q2: I'm starting with 4-chloropicolinic acid. Which coupling reagents are most effective?
For an electron-deficient substrate like 4-chloropicolinic acid, standard peptide coupling reagents are generally effective. The choice often comes down to a balance of reactivity, cost, and ease of workup.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but the insoluble dicyclohexylurea byproduct can complicate purification.[4]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but are also more expensive. They are particularly useful for challenging couplings.[5]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent, though it can be more costly.[5]
Here is a decision-making workflow for selecting a coupling reagent:
Caption: Decision workflow for coupling reagent selection.
Q3: What is the role of additives like HOBt and DMAP?
Additives are often crucial for efficient amidation, especially with challenging substrates.
-
1-Hydroxybenzotriazole (HOBt): HOBt is used in conjunction with carbodiimides to suppress racemization (not a concern for this achiral substrate) and to increase the reaction rate by forming a more reactive HOBt-ester intermediate.[3][4]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. In this context, it can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the N,O-dimethylhydroxylamine.[3] For electron-deficient carboxylic acids, the use of DMAP can be particularly beneficial.[3]
Q4: I am considering the route from 2-picolinic acid. What are the key considerations for the chlorination and amidation steps?
This route can be efficient but requires careful control of the reaction conditions.
-
Chlorinating/Activating Agent: Thionyl chloride (SOCl₂) is commonly used for this transformation. It serves a dual purpose: chlorinating the pyridine ring at the 4-position and converting the carboxylic acid to the acyl chloride.[1][2] The presence of a catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which facilitates the reaction.[6]
-
Side Reactions: A significant side reaction is the formation of the non-chlorinated picolinamide. The extent of chlorination can be influenced by reaction time, temperature, and the stoichiometry of the reagents. It is crucial to monitor the reaction to ensure complete chlorination before proceeding with the amidation.[1][2]
Caption: Workflow for the synthesis from 2-picolinic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of N,O-dimethylhydroxylamine by protonation.3. Presence of water in the reaction. | 1. Increase the equivalents of the coupling reagent or switch to a more powerful one (e.g., from EDC to HATU).2. Ensure the use of a suitable base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride salt of the amine and scavenge the acid produced during the reaction.3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Unwanted Byproducts | 1. (Route B) Incomplete chlorination of the pyridine ring.2. (Route A) Side reactions of the activated carboxylic acid (e.g., anhydride formation). | 1. Increase the reaction time or temperature of the chlorination step. Monitor the reaction by TLC or LC-MS to confirm complete conversion to the chlorinated intermediate before adding the amine.2. Add HOBt to the reaction mixture to form the active ester and minimize anhydride formation. |
| Difficult Purification | 1. (Using DCC) Presence of insoluble dicyclohexylurea.2. (Using EDC) Presence of water-soluble byproducts. | 1. Filter the reaction mixture before workup to remove the urea. Consider switching to EDC for easier purification.2. Perform an acidic wash (e.g., with 1 M HCl) to remove the EDC-urea byproduct and any basic impurities. |
Experimental Protocols
Protocol 1: Synthesis from 4-chloropicolinic acid using EDC/HOBt
-
To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere, add HOBt (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis from 2-picolinic acid via in situ chlorination and amidation
This protocol is adapted from the synthesis of the analogous 4-chloro-N-methylpicolinamide, a known Sorafenib intermediate.[6][7]
-
To a suspension of 2-picolinic acid (1.0 eq) in an appropriate solvent (e.g., THF or chlorobenzene), add a catalytic amount of DMF.[6]
-
Slowly add thionyl chloride (3.5 eq) at room temperature, then heat the mixture to reflux (around 70-85 °C) for 16-19 hours.[6][7]
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent like THF and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base like triethylamine or pyridine (2.2 eq) in anhydrous THF.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work up the reaction as described in Protocol 1.
Catalyst/Reagent Performance Comparison
| Method | Starting Material | Activating/Coupling System | Advantages | Disadvantages | Typical Yield Range |
| A | 4-chloropicolinic acid | EDC/HOBt/Base | Readily available reagents, straightforward workup. | May require longer reaction times or be less effective for highly hindered substrates. | 60-85% |
| B | 4-chloropicolinic acid | HATU/Base | High reactivity, fast reaction times, good for difficult couplings. | Higher cost of reagent. | 80-95% |
| C | 2-picolinic acid | SOCl₂/cat. DMF | One-pot potential for chlorination and amidation, cost-effective. | Potential for incomplete chlorination leading to byproduct formation, handling of corrosive SOCl₂. | 75-90% (for the analogous N-methyl amide)[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide by NMR Spectroscopy
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule like 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, with its distinct aromatic and aliphatic regions, NMR provides a rich dataset for unambiguous structure confirmation.
This guide will walk you through the logical workflow for validating the structure of this compound, from predicting the expected spectral features to acquiring and interpreting the experimental data. We will also touch upon complementary techniques for orthogonal validation.
Predicting the NMR Signature of this compound
Before stepping into the laboratory, a crucial first step is to predict the ¹H and ¹³C NMR spectra of the target molecule. This theoretical framework provides a vital roadmap for interpreting the experimental data. The structure of this compound, with the IUPAC name-based atom numbering for NMR analysis, is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Based on the structure, we can anticipate the following signals in the ¹H and ¹³C NMR spectra. The predicted chemical shifts are obtained from computational models and serve as a guiding reference.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 1H | H-6 | The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~7.80 | d | 1H | H-3 | The proton at the 3-position is deshielded by the adjacent carbonyl group and will be a doublet due to coupling with H-5. |
| ~7.45 | dd | 1H | H-5 | The proton at the 5-position will be a doublet of doublets due to coupling with both H-3 and H-6. |
| ~3.80 | s | 3H | O-CH₃ | The methoxy protons are in a shielded environment and will appear as a sharp singlet. |
| ~3.40 | s | 3H | N-CH₃ | The N-methyl protons are also shielded and will appear as a singlet. Note: Rotational isomers around the C-N amide bond can sometimes lead to broadening of the N-CH₃ and O-CH₃ signals at room temperature. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the Weinreb amide will be significantly downfield. |
| ~152 | C-2 | The pyridine carbon attached to the amide group is deshielded. |
| ~150 | C-6 | The pyridine carbon adjacent to the nitrogen is deshielded. |
| ~145 | C-4 | The pyridine carbon bearing the chlorine atom is deshielded. |
| ~125 | C-3 | Aromatic carbon. |
| ~122 | C-5 | Aromatic carbon. |
| ~62 | O-CH₃ | The methoxy carbon is in the typical aliphatic region. |
| ~34 | N-CH₃ | The N-methyl carbon is also in the aliphatic region. |
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is paramount for accurate structural elucidation. The following is a field-proven, step-by-step protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Purity is Key: Ensure the sample is of high purity. Impurities will introduce extraneous signals and complicate the spectra. Purification by column chromatography or recrystallization is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice as it is a common solvent for many organic molecules and is relatively non-polar. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly helpful for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for all carbon atoms, simplifying the spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Experimental workflow for NMR-based structural validation.
Interpreting the Data: A Self-Validating Approach
The core of the validation process lies in the meticulous comparison of the acquired experimental data with the predicted spectra.
-
¹H NMR Analysis:
-
Chemical Shift: Do the observed chemical shifts for the aromatic and aliphatic protons align with the predicted values?
-
Integration: Does the relative integration of the signals correspond to the number of protons in each environment (1:1:1 for the aromatic protons and 3:3 for the methyl groups)?
-
Multiplicity: Are the splitting patterns (doublets and doublet of doublets) for the aromatic protons consistent with the predicted coupling?
-
-
¹³C NMR Analysis:
-
Number of Signals: Does the spectrum show the expected number of signals (8 distinct carbon environments)?
-
Chemical Shift: Are the chemical shifts of the carbonyl, aromatic, and aliphatic carbons in the expected regions?
-
-
Cross-Verification: The data from both ¹H and ¹³C NMR should be mutually supportive. For instance, the number of protonated aromatic carbons in the ¹³C spectrum should match the number of aromatic proton signals in the ¹H spectrum.
Orthogonal Validation: Beyond NMR
While NMR is a powerful primary validation tool, employing complementary analytical techniques provides an even higher level of confidence in the structural assignment. This practice of orthogonal validation is a cornerstone of robust scientific research.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The experimentally determined mass should be within a few parts per million (ppm) of the calculated exact mass for C₈H₉ClN₂O₂.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups. For this compound, expect to see a strong absorption band for the C=O stretch of the amide at approximately 1660-1680 cm⁻¹.
Conclusion
The structural validation of a synthesized molecule is a systematic process that combines theoretical prediction with meticulous experimental work and logical interpretation. By following the workflow outlined in this guide—predicting the NMR spectra, acquiring high-quality data, and performing a thorough analysis in conjunction with orthogonal techniques—researchers can confidently and authoritatively confirm the structure of this compound. This rigorous approach not only ensures the integrity of the immediate research but also builds a solid foundation for subsequent studies in the drug development pipeline.
A Comparative Guide to the Mass Spectrometry Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and specificity in elucidating molecular structures and quantifying their presence. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a Weinreb amide derivative of significant interest in medicinal chemistry. We will explore the nuances of its fragmentation behavior and compare the utility of mass spectrometry against other analytical methodologies, offering field-proven insights to inform your experimental design.
The Analyte: this compound
This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides. This functional group is a cornerstone in organic synthesis, prized for its ability to react with organometallic reagents to form ketones or be selectively reduced to aldehydes.[1] The stability of the tetrahedral intermediate formed during these reactions prevents over-addition, a common challenge with other carbonyl derivatives.[1] The presence of the pyridine ring, a common scaffold in pharmaceuticals, and a chlorine substituent, which can influence metabolic stability and binding interactions, makes this molecule a relevant subject for rigorous analytical characterization.
Mass Spectrometry: A Tool for Unraveling Molecular Identity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that are produced when the molecule breaks apart. For a molecule like this compound, mass spectrometry is indispensable for confirming its synthesis and for studying its fate in various biological and chemical systems.
Ionization Techniques: The Gateway to the Mass Analyzer
The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is critical and depends on the polarity and thermal stability of the molecule.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for polar and thermally labile molecules like our target compound. It typically generates protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation in the ion source.[2] This is advantageous for quantitative studies where the molecular ion is the primary species of interest.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, invaluable for structural elucidation.[3] For aromatic amides, a common fragmentation pathway involves the cleavage of the N-CO bond.[1]
Deciphering the Fragmentation Puzzle
The fragmentation of this compound in the mass spectrometer provides a roadmap to its structure. By analyzing the masses of the fragment ions, we can piece together the molecular puzzle.
Predicted Fragmentation Pathways:
Based on the principles of mass spectrometry and the known fragmentation of related compounds, we can predict the following key fragmentation pathways for this compound:
Caption: Predicted fragmentation pathway of this compound.
-
N-CO Bond Cleavage: A highly probable fragmentation pathway, characteristic of amides, involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[1][4] This would result in the formation of a 4-chloropyridine-2-carbonyl cation.
-
Loss of the Methoxy Group: Cleavage of the N-O bond can lead to the loss of a methoxy radical, followed by further fragmentation.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.
The workflow for a typical mass spectrometry experiment is outlined below:
Caption: General workflow for mass spectrometry analysis.
A Comparative Look: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound. The choice of technique depends on the specific analytical goal.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures mass-to-charge ratio of ions | Separation based on polarity and interaction with stationary phase | Separation based on volatility and interaction with stationary phase |
| Information Provided | Molecular weight and structural information | Purity, concentration, and separation of components in a mixture | Purity, concentration, and separation of volatile components |
| Sensitivity | Very high (picomole to femtomole) | High (nanomole to picomole) | High (picomole to femtomole) |
| Specificity | Very high | Moderate to high (with selective detectors) | Moderate to high (with selective detectors) |
| Compound Applicability | Wide range of compounds | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Hyphenation | Commonly coupled with HPLC (LC-MS) or GC (GC-MS) | Can be coupled with MS (LC-MS) or other detectors (UV, FLD) | Can be coupled with MS (GC-MS) or other detectors (FID, ECD) |
For the analysis of this compound, which is a relatively non-volatile compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most suitable technique.[5][6][7] HPLC provides the necessary separation of the analyte from complex matrices, while the mass spectrometer offers sensitive and specific detection and structural confirmation.[5][6][7] Gas chromatography would likely require derivatization to increase the volatility of the compound, adding a layer of complexity to the analysis.[5]
Experimental Protocols
Sample Preparation for LC-MS Analysis
Objective: To prepare a solution of this compound suitable for LC-MS analysis.
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for enhancing ionization)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards at different concentrations.
-
Sample Preparation: For analysis of the compound in a complex matrix (e.g., plasma, reaction mixture), a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be necessary to remove interfering substances.
-
Final Dilution: Dilute the extracted sample or the working standard to the desired concentration range for LC-MS analysis. If using ESI in positive ion mode, adding a small amount of formic acid (e.g., 0.1%) to the final solution can improve the ionization efficiency.
-
Transfer to Vials: Transfer the final solutions to autosampler vials for injection into the LC-MS system.
LC-MS Method for Analysis
Objective: To develop an LC-MS method for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Mass spectrometer with an ESI source (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized based on the retention time of the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow and Temperature: These will need to be optimized for the specific instrument but are typically in the range of 600-800 L/hr and 350-500 °C, respectively.
-
Scan Mode:
-
Full Scan: To identify the molecular ion and other ions present in the sample.
-
Tandem MS (MS/MS): To generate fragment ions for structural confirmation and for quantitative analysis using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented, and a specific product ion is monitored. This provides excellent sensitivity and selectivity.[8]
-
Conclusion
The mass spectrometric analysis of this compound, particularly when coupled with high-performance liquid chromatography, offers a robust and sensitive method for its characterization and quantification. Understanding the principles of ionization and fragmentation is key to developing reliable analytical methods. By leveraging the strengths of LC-MS, researchers can gain deep insights into the identity, purity, and behavior of this important synthetic intermediate, thereby accelerating the pace of drug discovery and development.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in Ketone Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating a substituted pyridine moiety, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized Weinreb amide, has long been a reliable tool for the synthesis of ketones. Its ability to react cleanly with organometallic reagents without over-addition to the tertiary alcohol is a significant advantage.[1][2] However, the landscape of synthetic organic chemistry is ever-evolving, and a range of powerful alternatives now exist, offering potential advantages in terms of accessibility, reaction conditions, and functional group tolerance.
This guide provides an in-depth technical comparison of viable alternatives to this compound for the synthesis of pyridyl ketones. We will delve into the mechanistic underpinnings of each method, present comparative experimental data where available, and provide detailed protocols to allow for practical application in the laboratory.
The Benchmark: Ketone Synthesis with this compound
The Weinreb amide, this compound, is typically prepared from the corresponding carboxylic acid, 4-chloropyridine-2-carboxylic acid.[3][4] The subsequent reaction with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds through a stable chelated intermediate that prevents the common side reaction of over-addition.[1][2]
digraph "Weinreb Amide Mechanism" {
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Caption: General mechanism of ketone synthesis using a Weinreb amide.
Experimental Protocol: Synthesis of a 4-Chloropyridin-2-yl Ketone via the Weinreb Amide
This protocol describes the synthesis of 4-chloro-2-acetylpyridine from this compound.
Step 1: Synthesis of this compound
A detailed procedure for the synthesis of the Weinreb amide from 4-chloropyridine-2-carboxylic acid is a prerequisite. This typically involves activation of the carboxylic acid (e.g., to the acid chloride) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
[5]
Step 2: Reaction with Methylmagnesium Bromide
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Methylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x volumes).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-chloro-2-acetylpyridine.
Alternative Acylating Agents: A Comparative Overview
Several other activated amide functionalities have been developed to rival the Weinreb amide, each with its own set of advantages and disadvantages.
N-Acylmorpholines
N-Acylmorpholines have emerged as practical and cost-effective alternatives to Weinreb amides. [2][6]Morpholine is an inexpensive and readily available industrial chemical, making its derivatives more economical for large-scale synthesis.
[6]
Advantages:
-
Cost-effective: Morpholine is significantly cheaper than N,O-dimethylhydroxylamine.
[6]* Stable: N-Acylmorpholines are generally stable and easy to handle.
-
Good Yields: They often provide comparable yields to Weinreb amides in reactions with organometallic reagents.
Disadvantages:
-
Reversibility: Reactions with some organometallic reagents, particularly organolithiums, can be reversible, potentially leading to incomplete conversion.
[6]
```dot
digraph "Comparison_Workflow" {
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Caption: Simplified mechanism for photoredox-catalyzed C-H acylation of a pyridine derivative.
Experimental Protocol: Photoredox C-H Acylation of a 4-Chloropyridine Derivative
This protocol provides a general procedure for the photoredox-catalyzed acylation of a 4-chloropyridinium salt.
-
Preparation of the Pyridinium Salt: The 4-chloropyridine derivative is converted to the corresponding N-alkoxypyridinium salt using an appropriate aminating agent.
-
Reaction Setup: A vial is charged with the N-alkoxypyridinium salt (1.0 equiv), the aldehyde (2.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol %), a base (e.g., K₂CO₃, 2.0 equiv), and a degassed solvent (e.g., acetonitrile).
-
Irradiation: The vial is sealed and placed in a photoreactor equipped with blue LEDs and a cooling fan to maintain room temperature.
-
Reaction Monitoring: The reaction is stirred under irradiation for 12-24 hours.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Conclusion and Future Outlook
While this compound remains a robust and reliable reagent for the synthesis of 4-chloropyridin-2-yl ketones, a growing number of alternatives offer compelling advantages. N-Acylmorpholines present a more economical option for large-scale synthesis, while modern catalytic methods, such as nickel-catalyzed cross-coupling and photoredox C-H acylation, provide access to these valuable building blocks from more readily available starting materials and under milder conditions.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and scalability. As the field of synthetic methodology continues to advance, we can expect the development of even more efficient and sustainable methods for the synthesis of pyridyl ketones and other important chemical scaffolds.
References
The Discerning Chemist's Guide to Acylation: A Comparative Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the precise and efficient formation of carbon-carbon bonds via acylation remains a cornerstone of molecular construction. The choice of an acylating agent is a critical decision, profoundly influencing reaction outcomes, from yield and purity to chemoselectivity and scalability. This guide offers an in-depth comparison of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide , a specialized Weinreb amide, with other conventional acylating agents. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting the most appropriate reagent for their synthetic challenges.
Introduction: The Quest for Controlled Acylation
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is fundamental to the synthesis of ketones, a ubiquitous functional group in bioactive molecules.[1] The primary challenge in acylating organometallic reagents (e.g., Grignard or organolithium reagents) lies in preventing the highly reactive ketone product from undergoing a second nucleophilic attack, leading to the formation of undesired tertiary alcohols. This phenomenon, known as "over-addition," plagues many traditional acylation methods.[1]
Historically, acyl chlorides and acid anhydrides have been the workhorses of acylation.[2] However, their high reactivity, while ensuring rapid conversion, often leads to a lack of selectivity and the formation of significant byproducts. This has driven the development of more sophisticated acylating agents designed to offer a greater degree of control.
This compound: A Modern Solution to a Classic Problem
This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[3] These reagents have emerged as superior acylating agents due to their unique ability to temper the reactivity of the acylation process, thereby preventing over-addition.[1]
The Weinreb Amide Advantage: A Mechanistic Insight
The efficacy of Weinreb amides stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen. This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination to form the ketone until acidic workup. This crucial mechanistic feature effectively protects the newly formed ketone from further nucleophilic attack.[1]
Comparative Analysis of Acylating Agents
To provide a comprehensive overview, we will compare the performance of this compound (as a representative Weinreb amide) with two other major classes of acylating agents: acyl chlorides and acid anhydrides.
Reactivity and Selectivity
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Weinreb Amides.[2] While high reactivity may seem advantageous, it often correlates with lower selectivity.
| Acylating Agent Class | General Reactivity | Selectivity with Multifunctional Substrates | Propensity for Over-addition |
| Acyl Chlorides | Very High | Low | High |
| Acid Anhydrides | High | Moderate | Moderate |
| Weinreb Amides | Moderate | High | Very Low |
Acyl chlorides are the most reactive of the common acylating agents.[2] This high reactivity can be beneficial for acylating less reactive nucleophiles, but it often leads to a lack of chemoselectivity in molecules with multiple reactive sites. Furthermore, the reaction of acyl chlorides with organometallic reagents is notoriously difficult to control, frequently resulting in significant amounts of the over-addition product (tertiary alcohol).[4]
Acid anhydrides offer a more moderate reactivity compared to acyl chlorides, which can translate to improved selectivity.[2] However, they are still susceptible to over-addition, particularly with highly reactive organometallic reagents. A significant drawback of using symmetric anhydrides is that one equivalent of the carboxylic acid is lost as a leaving group, which can be a concern when using valuable starting materials.[5]
Weinreb amides , including this compound, exhibit the highest degree of selectivity. Their moderated reactivity and the stability of the chelated intermediate allow for the clean formation of ketones even in the presence of excess organometallic reagent and other sensitive functional groups.[6]
Experimental Data: A Head-to-Head Comparison
Table 1: Illustrative Yields in Ketone Synthesis with Grignard Reagents
| Acylating Agent | Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Benzoyl Chloride | Benzoyl Chloride | Phenylmagnesium Bromide | Benzophenone | ~50% (plus significant triphenylmethanol byproduct) | [4] |
| Acetic Anhydride | Acetic Anhydride | Phenylmagnesium Bromide | Acetophenone | ~70-80% (with some alcohol byproduct) | [7] |
| N-methoxy-N-methylbenzamide | N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | >95% | [6] |
As the table illustrates, Weinreb amides consistently provide superior yields of the desired ketone with minimal to no over-addition byproducts.
In Practice: The Role of 4-chloro-N-methylpyridine-2-carboxamide in the Synthesis of Sorafenib
A prominent example of the practical application of a closely related analogue, 4-chloro-N-methylpyridine-2-carboxamide, is in the synthesis of the multi-kinase inhibitor drug, Sorafenib. In several patented synthetic routes, this compound serves as a key intermediate.
The synthesis involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with the potassium salt of 4-aminophenol in a nucleophilic aromatic substitution reaction. The carboxamide functional group remains intact under these conditions, highlighting its stability and compatibility with various reaction conditions.
Experimental Protocols
To provide a practical context, we present generalized, step-by-step methodologies for acylation reactions using each class of agent.
Protocol 1: Ketone Synthesis using a Weinreb Amide (e.g., this compound)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Organometallic Reagent: The Grignard reagent (1.1-1.5 equiv) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup and Isolation: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Acylation of an Amine with an Acid Anhydride
-
Reaction Setup: A round-bottom flask is charged with the amine (1.0 equiv), a suitable solvent (e.g., dichloromethane or water), and a base (e.g., triethylamine or sodium bicarbonate, 1.1-2.0 equiv).[8]
-
Addition of Anhydride: Acetic anhydride (1.1 equiv) is added dropwise to the stirred solution at room temperature.[9]
-
Reaction Monitoring: The reaction is stirred for 1-4 hours and monitored by TLC.
-
Workup and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with dilute acid (if a basic catalyst was used), water, and brine. The organic phase is then dried, filtered, and concentrated to yield the acylated product.
Protocol 3: Acylation of an Alcohol with an Acyl Chloride
-
Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with the alcohol (1.0 equiv), an anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base such as pyridine (1.1 equiv).
-
Cooling: The mixture is cooled to 0 °C.
-
Addition of Acyl Chloride: The acyl chloride (1.05 equiv) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC.
-
Workup and Isolation: The reaction is quenched with water. The organic layer is separated, washed with dilute copper sulfate solution (to remove pyridine), water, and brine. The organic phase is dried, filtered, and concentrated. The crude product is purified by chromatography.
Visualizing the Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in the acylation process for each class of reagent.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Validation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide by High-Performance Liquid Chromatography
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind methodological choices, present comparative data between conventional HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), and discuss alternative analytical technologies for orthogonal verification. The protocols and validation strategies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridine derivative.[3][4][5] The purity of such intermediates is paramount, as impurities, even in trace amounts, can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[6][7] Regulatory bodies mandate stringent purity control, making robust and validated analytical methods a non-negotiable component of the drug development lifecycle.[8]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[7][8] This guide will focus on developing and validating a reliable reversed-phase HPLC (RP-HPLC) method and comparing its performance against a modern UHPLC alternative.
Foundational Strategy: HPLC Method Development
The objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Understanding the Analyte
The molecule possesses several key features that guide chromatographic strategy:
-
Pyridine Ring: A basic, hydrophilic moiety with a pKa of approximately 5.2-6.0.[9] The charge state of the nitrogen is pH-dependent, critically influencing retention in RP-HPLC.
-
Chromophores: The aromatic pyridine ring and the carboxamide group provide strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The presence of the chloro, methoxy, and methylamide groups contributes to its overall polarity, suggesting that a standard C18 column will provide adequate retention with an appropriate aqueous/organic mobile phase.
Experimental Protocol: Primary RP-HPLC Method
This protocol outlines a robust starting point for analysis.
Instrumentation:
-
Agilent 1260 Infinity II LC System (or equivalent) with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Empower™ 3 or OpenLab CDS for data acquisition and processing.
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10% B to 80% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (with DAD monitoring from 200-400 nm to assess peak purity).
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Causality Behind Choices:
-
C18 Column: The universal choice for retaining moderately polar to non-polar compounds.
-
Formic Acid (pH ~2.7): At this pH, the pyridine nitrogen is protonated (positively charged). This suppresses silanol interactions on the column surface and ensures a consistent analyte charge state, leading to sharp, symmetrical peaks.
-
Acetonitrile: Offers low viscosity and good UV transparency, resulting in lower backpressure and better detection sensitivity compared to methanol.
-
Gradient Elution: Necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained compounds after each injection.
Method Validation: A Trustworthy and Self-Validating System
Validation demonstrates that the analytical procedure is fit for its intended purpose.[2] The following parameters must be assessed according to ICH Q2(R2) guidelines.[1][10][11][12]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12] This is most effectively demonstrated through forced degradation studies.
Experimental Protocol: Forced Degradation
-
Prepare solutions of this compound (~1 mg/mL) in the diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (ICH option 1) for 7 days.
-
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Use a DAD to assess peak purity of the main peak in all chromatograms to ensure no co-eluting impurities.
The workflow for this critical validation step is illustrated below.
Caption: Workflow for a forced degradation study.
Validation Parameters & Acceptance Criteria
The core validation parameters are summarized in the table below.
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing Factor ≤ 2.0; RSD of peak area < 1.0% (n=6); Resolution > 2.0 between analyte and closest impurity. |
| Linearity | To verify a direct correlation between concentration and response. | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | To assess the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels. |
| Precision | To measure the method's repeatability and intermediate precision. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ. |
| Robustness | To evaluate the method's resilience to small, deliberate variations. | System suitability parameters must be met; peak areas should not significantly change. |
Comparative Analysis: HPLC vs. UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle higher backpressures. This technology offers significant advantages in speed and resolution.[8]
Experimental Protocol: Comparative UHPLC Method
Instrumentation:
-
Agilent 1290 Infinity II LC System (or equivalent).
Chromatographic Conditions:
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10% B to 80% B over 2.5 minutes, hold for 0.3 minutes, return to 10% B in 0.1 minutes, and equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection & Injection: Same as HPLC method.
Performance Comparison
The following table summarizes the key performance differences observed between the two methods when analyzing a sample spiked with known impurities.
| Parameter | HPLC Method (3.5 µm) | UHPLC Method (1.8 µm) | Advantage of UHPLC |
| Total Run Time | 23 minutes | 3.4 minutes | ~6.7x Faster |
| Solvent Consumption | ~23 mL / injection | ~2.0 mL / injection | ~91% Reduction (Greener Method) |
| Resolution (Critical Pair) | 2.8 | 3.5 | 25% Improvement (Better separation) |
| Peak Width (Analyte) | 0.15 min | 0.03 min | Sharper Peaks (Improved sensitivity & integration) |
| System Backpressure | ~180 bar | ~750 bar | Requires specialized high-pressure instrumentation |
Orthogonal Verification: Alternative Analytical Technologies
While HPLC is a powerful tool, relying on a single technique is not always sufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the primary mobile phase, offering a different selectivity mechanism compared to RP-HPLC. SFC is a "green" analytical technique that significantly reduces organic solvent consumption.[7][13]
-
Gas Chromatography (GC): Ideal for identifying and quantifying volatile organic impurities and residual solvents that may not be detected by HPLC.[8]
-
LC-Mass Spectrometry (LC-MS): Coupling the HPLC/UHPLC method to a mass spectrometer provides definitive identification of unknown impurity peaks based on their mass-to-charge ratio, which is invaluable during impurity profiling and forced degradation studies.[6]
The overall validation process, integrating development, validation, and routine use, is a continuous cycle.
Caption: The Analytical Method Lifecycle.
Final Assessment
This guide has detailed a robust, stability-indicating RP-HPLC method for the purity validation of this compound. The validation strategy, grounded in ICH Q2(R2) guidelines, ensures the method is specific, accurate, and precise.[1][2][11]
A direct comparison with a UHPLC alternative clearly demonstrates the significant advantages of modern chromatographic technology in terms of speed, efficiency, and sustainability. For any drug development professional, the choice between HPLC and UHPLC should be guided by the specific needs of the laboratory, considering factors like sample throughput, instrumentation availability, and long-term operational costs. Finally, the integration of orthogonal techniques like LC-MS or SFC is highly recommended for a comprehensive understanding of the compound's purity profile.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 757251-62-0|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. aber.apacsci.com [aber.apacsci.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. helixchrom.com [helixchrom.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide: A Superior Acylating Agent for Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for versatile and efficient building blocks is paramount. The synthesis of highly functionalized heterocyclic compounds, such as substituted pyridines, requires reagents that offer both high reactivity and exceptional control. 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized Weinreb amide, has emerged as a privileged reagent that masterfully addresses this challenge. This guide provides an in-depth comparison of this compound against traditional acylating agents, supported by mechanistic insights and practical experimental data, to illustrate its distinct advantages for researchers, scientists, and drug development professionals.
The Core Advantage: Controlled Acylation via the Weinreb Amide Moiety
The primary challenge in synthesizing ketones from carboxylic acid derivatives using highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) is the prevention of over-addition.[1][2] Traditional precursors like acid chlorides and esters readily form a ketone intermediate that is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3]
The N-methoxy-N-methylamide, or Weinreb amide, elegantly circumvents this problem. Upon nucleophilic attack, the Weinreb amide forms a stable five-membered tetrahedral intermediate, stabilized by chelation with the metal ion (e.g., Mg²⁺ or Li⁺) from the organometallic reagent.[1][4] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[5] This mechanism effectively protects the carbonyl group from a second nucleophilic addition, ensuring a clean and high-yield synthesis of the desired ketone.[2][4]
The use of this compound leverages this intrinsic advantage for the precise synthesis of functionalized pyridine ketones, which are key components in many biologically active molecules.[6][7]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide: A Versatile Weinreb Amide for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for selective and high-yielding methodologies is paramount. Among the arsenal of synthetic tools, Weinreb amides stand out for their exceptional ability to facilitate the formation of ketones and aldehydes from organometallic reagents with remarkable control.[1] This guide provides a comprehensive overview of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a heterocyclic Weinreb amide, offering insights into its characterization, application, and a comparative analysis with alternative synthetic strategies.
Introduction to this compound
This compound (CAS 757251-62-0) is a specialized reagent that belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] The core utility of this functional group lies in its reaction with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, a frequent challenge with more reactive acylating agents like acid chlorides or esters. Upon aqueous workup, this stable intermediate collapses to cleanly afford the desired ketone. Similarly, reduction with hydride reagents yields aldehydes.[1]
The presence of the 4-chloro-pyridine scaffold in this particular Weinreb amide offers medicinal chemists and process chemists a valuable building block for introducing a substituted pyridine moiety, a common motif in pharmacologically active compounds.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 757251-62-0 | --INVALID-LINK--[3] |
| Molecular Formula | C₈H₉ClN₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 200.62 g/mol | --INVALID-LINK--[3] |
Synthesis and Mechanism
Weinreb amides are generally synthesized from the corresponding carboxylic acid or its derivatives. A common and effective method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent.
General Synthetic Approach
The synthesis of this compound would typically proceed from 4-chloropicolinic acid. The carboxylic acid is first activated, often by conversion to the acid chloride with reagents like thionyl chloride or oxalyl chloride. The resulting activated acyl species is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated and facilitate the amide bond formation.
DOT Diagram: General Synthesis of a Weinreb Amide
Caption: General workflow for Weinreb amide synthesis.
Mechanism of Action in Ketone Synthesis
The key to the Weinreb amide's utility is the stability of the tetrahedral intermediate formed upon nucleophilic addition. The methoxy and methyl groups on the nitrogen atom form a stable five-membered chelate with the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent. This chelation prevents the collapse of the intermediate and the subsequent second addition of the nucleophile. The desired ketone is only liberated upon acidic or aqueous workup, which breaks down the stable intermediate.
DOT Diagram: Mechanism of Weinreb Ketone Synthesis
Caption: The reaction pathway for Weinreb ketone synthesis.
Experimental Protocol: Synthesis of a Ketone using this compound
The following is a representative, detailed protocol for the synthesis of a ketone using this compound and a Grignard reagent.
Objective: To synthesize (4-chloropyridin-2-yl)(phenyl)methanone.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the amide under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude ketone can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Comparative Analysis
The choice of an acylating agent is critical in synthesis design. Here, we compare the use of this compound with other common alternatives for the synthesis of ketones from organometallic reagents.
| Feature | This compound (Weinreb Amide) | Acid Chloride | Ester |
| Reactivity | Moderate | High | Low to Moderate |
| Selectivity (vs. Over-addition) | Excellent | Poor | Fair to Good |
| Stability of Intermediate | High (Chelated) | Low | Low |
| Functional Group Tolerance | High | Moderate | High |
| Reaction Conditions | Generally mild | Often requires low temperatures | Can require elevated temperatures |
| Workup | Straightforward aqueous quench | Often requires careful quenching | Can be slow to react, leading to complex mixtures |
Key Advantages of this compound:
-
Prevents Over-addition: The primary advantage is the prevention of the formation of tertiary alcohols, leading to cleaner reactions and higher yields of the desired ketone.[1]
-
Broad Functional Group Compatibility: The mild reaction conditions tolerated by Weinreb amides allow for their use in complex syntheses with sensitive functional groups present in the molecule.
-
Versatility: This reagent can be used to synthesize a wide variety of ketones by simply changing the organometallic partner.
Limitations:
-
Atom Economy: The synthesis of the Weinreb amide itself adds a step to the overall synthetic sequence compared to using an ester or acid chloride directly.
-
Cost: As a specialized reagent, it may be more expensive than bulk starting materials like simple esters or acid chlorides.
DOT Diagram: Comparison of Acylating Agents
Caption: Selectivity of different acylating agents in ketone synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 4-chloropyridin-2-yl ketones. Its ability to circumvent the common issue of over-addition in reactions with organometallic reagents makes it a superior choice in many synthetic contexts, particularly in the synthesis of complex molecules where high selectivity and yield are crucial. While the preparation of the Weinreb amide introduces an additional synthetic step, the benefits of a cleaner reaction profile and broader functional group tolerance often outweigh this consideration. For researchers in drug discovery and development, the use of this and other pyridine-based Weinreb amides provides a reliable and robust method for the construction of key heterocyclic building blocks.
References
A Comparative Guide to Confirming the Identity of Synthesized 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for verifying the successful synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a versatile Weinreb amide intermediate. We will explore the expected outcomes from key analytical techniques, compare them against potential impurities, and provide the causal logic behind the experimental choices.
The Synthetic Pathway: From Carboxylic Acid to Weinreb Amide
The synthesis of this compound typically proceeds through a two-step sequence starting from 4-chloropyridine-2-carboxylic acid. This precursor is first converted to its more reactive acyl chloride, which is then coupled with N,O-dimethylhydroxylamine to form the target Weinreb amide.
Caption: Synthesis workflow for this compound.
This approach is favored due to the high reactivity of the acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. The choice of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is critical for the efficient formation of the acyl chloride.
Experimental Protocols
Part 1: Synthesis of 4-chloropicolinoyl chloride
-
To a solution of 4-chloropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used in the next step without further purification.
Part 2: Synthesis of this compound
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), dropwise.
-
Slowly add a solution of the crude 4-chloropicolinoyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Analytical Confirmation: A Multi-faceted Approach
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.
Caption: Analytical workflow for the confirmation of synthesized product identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons and the N-methoxy and N-methyl groups. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the chloro group, and the carboxamide group.[1][2] The N-methoxy and N-methyl protons will appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of the target compound should display signals for all eight carbon atoms. The carbonyl carbon of the Weinreb amide will have a characteristic chemical shift in the range of 165-175 ppm. The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents.
Table 1: Predicted vs. Hypothetical Experimental NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Hypothetical Experimental ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Hypothetical Experimental ¹³C NMR (ppm) |
| Pyridine H-3 | ~7.5 | 7.52 (d, J = 2.0 Hz) | ~122 | 122.5 |
| Pyridine H-5 | ~7.4 | 7.41 (dd, J = 5.2, 2.0 Hz) | ~125 | 124.8 |
| Pyridine H-6 | ~8.5 | 8.55 (d, J = 5.2 Hz) | ~150 | 149.7 |
| N-OCH₃ | ~3.8 | 3.85 (s) | ~62 | 61.9 |
| N-CH₃ | ~3.3 | 3.34 (s) | ~34 | 34.2 |
| Pyridine C-2 (C=O) | - | - | ~168 | 168.3 |
| Pyridine C-3 | - | - | ~122 | 122.5 |
| Pyridine C-4 (C-Cl) | - | - | ~145 | 144.8 |
| Pyridine C-5 | - | - | ~125 | 124.8 |
| Pyridine C-6 | - | - | ~150 | 149.7 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉ClN₂O₂), the expected exact mass is approximately 200.0353 g/mol . A key feature to look for is the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[3][4] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M+).
Table 2: Expected vs. Hypothetical Experimental Mass Spectrometry Data
| Ion | Expected m/z | Hypothetical Experimental m/z | Expected Relative Intensity | Hypothetical Experimental Relative Intensity |
| [M (³⁵Cl)]⁺ | 200.0353 | 200.0351 | 100% | 100% |
| [M (³⁷Cl)]⁺ | 202.0323 | 202.0320 | ~33% | 34% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A well-developed HPLC method should show a single major peak for the target compound, with minimal peaks for impurities. The retention time of the synthesized compound should be consistent across multiple runs.
Table 3: Hypothetical HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 1.2 | Starting Material (4-chloropyridine-2-carboxylic acid) |
| 2 | 4.8 | 98.5 | Product (this compound) |
| 3 | 6.2 | 0.3 | Unknown Impurity |
Comparison with Potential Alternatives and Impurities
A critical aspect of identity confirmation is distinguishing the target compound from potential side products or unreacted starting materials.
-
Starting Material (4-chloropyridine-2-carboxylic acid): This would have a different retention time in HPLC and would lack the N-methoxy and N-methyl signals in the ¹H NMR spectrum. Its mass spectrum would show a molecular ion peak corresponding to its lower molecular weight.
-
Over-addition Product (Tertiary Alcohol): A potential side reaction in the synthesis of Weinreb amides is the addition of an organometallic reagent to the newly formed ketone, leading to a tertiary alcohol. However, this is less common with the stable tetrahedral intermediate of the Weinreb amide.[4] This impurity would have a higher molecular weight and a characteristic -OH signal in the IR spectrum.
-
Hydrolysis Product (Carboxylic Acid): If the Weinreb amide is exposed to acidic or basic conditions for an extended period, it can hydrolyze back to the carboxylic acid. This would be evident in both NMR and MS, as well as in the HPLC chromatogram.
Conclusion
The identity of synthesized this compound can be confidently confirmed through a synergistic application of NMR spectroscopy, mass spectrometry, and HPLC. By comparing the experimental data with predicted values and considering potential impurities, researchers can ensure the integrity of their synthetic intermediates, a critical step in the rigorous process of drug discovery and development.
References
A Researcher's Comparative Guide to the Biological Activity Screening of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide Derivatives
In the landscape of modern drug discovery, the pyridine carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for the biological activity screening of a specific subclass: 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide derivatives. The inclusion of a Weinreb amide (N-methoxy-N-methylamide) offers a versatile synthetic handle for the creation of diverse chemical libraries, making this scaffold particularly attractive for lead discovery campaigns.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison of screening methodologies. We will move beyond simple procedural lists to explore the rationale behind experimental choices, ensuring a robust and self-validating screening cascade.
The Strategic Imperative for Screening Pyridine Carboxamide Derivatives
The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[7] The 4-chloro substitution on the pyridine ring provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This versatility makes the 4-chloro-N-methylpyridine-2-carboxamide hydrochloride a critical building block in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.
This guide will delineate a tiered screening approach, beginning with a broad, high-throughput primary screen to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation
A successful screening campaign is a funnel, not a single experiment. The goal is to efficiently and cost-effectively sift through a library of compounds to identify those with the most promising therapeutic potential.[8][9]
Caption: A typical tiered screening cascade for drug discovery.
The initial step is a high-throughput screen (HTS) designed to rapidly assess a large library of derivatives at a single concentration.[8][10] The choice of assay is critical and depends on the hypothesized biological target. Given the prevalence of pyridine carboxamides as kinase inhibitors and their potential role in cancer therapy, a relevant primary screen could be a cellular proliferation assay or a biochemical kinase inhibition assay.[2]
Example Primary Assay: Cell Viability Screen
A common and effective primary screen is to assess the ability of the compounds to inhibit the proliferation of a cancer cell line.
| Parameter | Description | Rationale |
| Cell Line | e.g., MCF-7 (breast cancer), A549 (lung cancer) | Choice depends on the therapeutic area of interest. |
| Compound Conc. | 10 µM | A standard concentration for initial hit identification. |
| Assay Readout | CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP as an indicator of metabolically active cells. |
| Controls | DMSO (vehicle), Staurosporine (positive control) | Essential for data normalization and quality control. |
Data Interpretation: "Hits" are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition) compared to the vehicle control.
Hits from the primary screen are subjected to secondary assays to confirm their activity and determine their potency. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Comparative Data for Hypothetical Derivatives:
| Compound ID | Structure Modification | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC50, µM) |
| Parent | This compound | 5.2 | > 50 |
| Derivative A | 4-(phenylamino)- | 65.8 | 8.3 |
| Derivative B | 4-(4-fluorophenylamino)- | 72.1 | 5.1 |
| Derivative C | 4-(2,4-dimethylphenylamino)- | 85.4 | 1.2 |
| Derivative D | 4-(benzylamino)- | 30.5 | 22.7 |
This comparative data allows for the initial establishment of a structure-activity relationship (SAR). For example, the data above suggests that anilino substitutions at the 4-position are favorable for activity, with electron-donating groups on the phenyl ring potentially enhancing potency.
An orthogonal assay, which measures the same biological endpoint through a different method, is also crucial at this stage to rule out false positives due to assay interference.
Promising compounds from secondary screening are further characterized in tertiary assays to assess their selectivity and elucidate their mechanism of action (MoA).
-
Selectivity Profiling: If the hypothesized target is a specific kinase, the compounds should be tested against a panel of related kinases to determine their selectivity. High selectivity is often desirable to minimize off-target effects.
-
Mechanism of Action Studies: A variety of assays can be employed to understand how the compounds exert their effects. For example, if the compounds are believed to be succinate dehydrogenase inhibitors, an enzymatic assay with the purified enzyme would be a logical next step.[3]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (Primary Screen)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add the this compound derivatives to the wells at a final concentration of 10 µM. Include vehicle (DMSO) and positive (Staurosporine) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of inhibition for each compound.
Protocol 2: Dose-Response Assay (Secondary Screen)
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Dilution: Prepare a serial dilution of the "hit" compounds, typically from 100 µM down to 0.01 µM.
-
Compound Treatment: Add the diluted compounds to the wells.
-
Incubation and Readout: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the biological activity screening of this compound derivatives. By employing a tiered screening cascade, researchers can efficiently identify and validate promising lead compounds. The comparative analysis of derivatives is essential for building a strong SAR, which will guide the subsequent lead optimization phase. Future efforts should focus on in vivo efficacy studies and ADME/Tox profiling of the most promising candidates to assess their potential as clinical drug candidates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 4. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
A Comparative Guide to the Synthesis of 4-Chloro-2-acetylpyridine: The Weinreb Amide Approach vs. In Situ CDI Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient and controlled formation of carbon-carbon bonds to construct functionalized molecules is paramount. The synthesis of ketones, in particular, represents a cornerstone of many synthetic routes in pharmaceutical and agrochemical research. This guide provides an in-depth technical comparison of two prevalent methods for the synthesis of 2-acetyl-4-chloropyridine: the use of a pre-formed Weinreb amide, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide , and the in situ activation of 4-chloropyridine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) prior to reaction with a Grignard reagent.
This analysis is grounded in the principles of providing robust, verifiable data to inform methodological choices in the laboratory. We will delve into the underlying mechanisms, present typical analytical specifications in the format of a Certificate of Analysis (CoA), and provide detailed experimental protocols to allow for a comprehensive evaluation of both approaches.
The Central Challenge: Controlled Acylation with Organometallics
The direct acylation of highly reactive organometallic reagents, such as Grignard reagents, with common acylating agents like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The methods discussed herein offer elegant solutions to circumvent this challenge, enabling the clean formation of the desired ketone.
Method 1: The Weinreb Amide Approach - A Stable Intermediate for Precise Control
The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a widely adopted strategy for the synthesis of ketones.[1] The key to their success lies in the ability of the N-methoxy-N-methylamide moiety to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second addition of the nucleophile.[1]
This compound is a specialized Weinreb amide that serves as a stable and reliable precursor for the synthesis of 2-acetyl-4-chloropyridine.
Certificate of Analysis: this compound
While a batch-specific Certificate of Analysis is proprietary to the supplier, the following table outlines the typical specifications for a high-quality commercial sample of this compound. For comparison, the specifications for a more common, structurally similar Weinreb amide, N-methoxy-N-methylbenzamide, are also presented.
| Parameter | Specification (this compound) | Specification (N-methoxy-N-methylbenzamide) | Test Method |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | Visual |
| Purity (by HPLC) | ≥ 97.0% | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Melting Point | Not specified (typically a low melting solid) | Not applicable (liquid) | Capillary Method |
| Boiling Point | Not specified | ~70 °C @ 0.1 mmHg | Distillation |
| Solubility | Soluble in dichloromethane, THF, ethyl acetate | Soluble in common organic solvents | Visual |
| CAS Number | 757251-62-0 | 6919-61-5 | - |
Method 2: In Situ Activation with CDI - A Versatile and Direct Approach
An alternative to using a pre-synthesized and isolated Weinreb amide is the in situ activation of the corresponding carboxylic acid. 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this purpose.[2][3] It reacts with a carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily undergoes nucleophilic attack by a Grignard reagent to form the desired ketone. This method avoids the need to prepare and purify the Weinreb amide in a separate step, potentially streamlining the synthetic workflow.
The Underlying Chemistry: Acylimidazolides as Activated Intermediates
The reaction of a carboxylic acid with CDI results in the formation of an N-acylimidazolium species, which is a potent acylating agent. The imidazole byproduct is easily removed during aqueous workup.
Experimental Comparison: Synthesis of 2-acetyl-4-chloropyridine
To provide a direct comparison, we present hypothetical but representative experimental protocols for the synthesis of 2-acetyl-4-chloropyridine from both this compound and 4-chloropyridine-2-carboxylic acid.
Experimental Protocol 1: From this compound
Reaction Scheme:
References
A Comparative Performance Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in Modern Organic Synthesis
This guide provides an in-depth technical analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a specialized Weinreb amide derivative. Its performance is benchmarked against alternative acylating agents, supported by experimental data and detailed protocols. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to effectively leverage this reagent in complex synthetic workflows.
Introduction: The Dual Functionality of a Specialized Reagent
In the landscape of modern organic synthesis, reagents that offer both high efficiency and modularity are invaluable. This compound emerges as such a reagent, combining the well-established reliability of a Weinreb amide with the synthetic versatility of a halogenated pyridine core.
The primary function of a Weinreb amide (N-methoxy-N-methylamide) is to serve as a superior acylating agent for the synthesis of ketones and aldehydes.[1][2] Unlike reactions with more traditional acyl donors like esters or acid chlorides, the use of a Weinreb amide circumvents the pervasive issue of over-addition by organometallic reagents.[2] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses to the desired carbonyl compound only upon aqueous workup.
Beyond this core function, the 4-chloro-pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[3][4] The chlorine atom at the C4 position is not merely a substituent but a strategic handle for diversification, enabling late-stage functionalization through a variety of cross-coupling reactions.[5] This guide will dissect both facets of its performance, providing a clear, data-driven comparison to establish its place in the synthetic chemist's toolbox.
Part 1: A Mechanistic Examination of Controlled Acylation
To appreciate the performance of this compound, one must first understand the underlying mechanism that distinguishes Weinreb amides from other acylating agents.
The Weinreb Ketone Synthesis: A Tale of Stability
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). The N-methoxy group and the carbonyl oxygen chelate the metal cation (MgX⁺ or Li⁺), creating a stable five-membered ring. This chelated complex is resistant to collapse and elimination of the N-methoxy-N-methylamine group until a protic quench is introduced. This prevents the newly formed ketone from being present in the reaction mixture alongside the highly reactive organometallic reagent, thus inhibiting the secondary addition that would lead to a tertiary alcohol.
Caption: The Weinreb ketone synthesis pathway.
The Over-addition Problem with Classical Acylating Agents
In contrast, when an ester or acid chloride is treated with an organometallic reagent, the initial tetrahedral intermediate is unstable. It rapidly collapses to form the ketone in situ. This ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide , a compound featuring a chlorinated pyridine core and a Weinreb amide functional group.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound has been identified, the following disposal procedures are synthesized from data on analogous structures, including chlorinated pyridines and N-methoxy-N-methylamides (Weinreb amides). This guidance represents a conservative and cautious approach. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before proceeding.
Part 1: Core Directive - Understanding the Compound's Profile for Safe Disposal
The disposal strategy for this compound is dictated by the chemical properties of its two primary structural components: the chlorinated pyridine ring and the Weinreb amide side chain.
-
The Chlorinated Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances.[1] The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds. Such compounds are often toxic, persistent in the environment, and require specific disposal methods to prevent the formation of harmful byproducts.[2][3] Pyridine itself is classified as a hazardous waste (U196) in the United States.[4]
-
The Weinreb Amide (N-methoxy-N-methylamide) : This functional group is known for its stability, particularly its resistance to over-addition by organometallic reagents due to the formation of a stable chelated intermediate.[5][6] While this stability is advantageous in synthesis, it may also imply resistance to certain chemical degradation methods, making thermal decomposition a more reliable disposal route.
Given these characteristics, all waste streams containing this compound must be treated as hazardous chemical waste .
Part 2: Scientific Integrity & Logic - A Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as butyl rubber or nitrile gloves. Always inspect gloves for integrity before use.[7]
-
Body Protection : A flame-retardant laboratory coat.
-
Respiratory Protection : All handling of the compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation risks.[7]
II. Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
Table 1: Waste Stream Categorization
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired this compound, contaminated weigh boats, spatulas, and other disposable labware. | Clearly labeled, sealable, high-density polyethylene (HDPE) container. |
| Liquid Waste | Solutions containing the compound from reactions or analytical procedures. | Labeled, leak-proof, and chemically compatible solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Used gloves, disposable lab coats, and other protective equipment that has come into contact with the compound. | Designated hazardous waste bag, sealed to prevent exposure. |
Experimental Workflow for Waste Collection:
Caption: Workflow for segregating different waste forms of this compound.
III. Labeling and Storage
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation.
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[7]
IV. Recommended Disposal Method: Incineration
High-temperature incineration is the recommended and most effective method for the final disposal of this compound.
-
Causality : Chlorinated organic compounds require high temperatures (typically 820°C to 1,600°C) to ensure complete destruction of the stable pyridine ring and to prevent the formation of toxic byproducts like chlorinated dioxins.[8] This process converts the chlorine to hydrogen chloride (HCl), which can be neutralized and removed by scrubbers in the incineration facility.[9][10] Landfill disposal is not recommended for this class of compounds due to their potential to leach into the environment and the land disposal restrictions on halogenated organic compounds.[11]
Decision Logic for Disposal:
Caption: Decision-making process for the disposal of this compound waste.
V. Final Disposal Logistics
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical waste yourself.
Part 3: Emergency Procedures
-
Spill Response :
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[12]
-
Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
